BMS-986020
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBRZBHEPUQRPL-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257213-50-5 | |
| Record name | BMS-986020 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257213505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986020 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-986020 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CTP01B4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of BMS-986020 in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986020 is a potent, orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Its mechanism of action in fibrosis lies in the targeted disruption of the pro-fibrotic signaling cascade initiated by lysophosphatidic acid (LPA). By selectively inhibiting the LPA1 receptor, this compound effectively mitigates key pathological processes that drive the progressive nature of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[2][3] Preclinical and clinical studies have demonstrated its ability to attenuate fibroblast activation, reduce extracellular matrix deposition, and slow the functional decline associated with fibrosis.[2][4][5] This technical guide provides an in-depth exploration of the molecular mechanism, quantitative efficacy, and experimental validation of this compound in the context of fibrosis.
The LPA-LPA1 Axis: A Central Driver of Fibrosis
Lysophosphatidic acid (LPA) is a bioactive signaling lipid that has been strongly implicated in the pathogenesis of fibrosis across multiple organ systems, including the lungs, liver, kidneys, and skin.[1][2] LPA exerts its effects by binding to a family of G protein-coupled receptors, with the LPA1 receptor being a key mediator of fibrotic signaling.[6] The activation of LPA1 by LPA on fibroblasts and other relevant cell types triggers a cascade of downstream events that collectively promote a pro-fibrotic microenvironment.
Downstream Signaling Pathways
Activation of the LPA1 receptor leads to the engagement of multiple G protein signaling pathways, including Gαi, Gαq, and Gα12/13. These pathways, in turn, modulate a host of cellular responses critical to the development and progression of fibrosis:
-
Fibroblast Proliferation and Migration: LPA1 signaling promotes the proliferation and migration of fibroblasts to sites of injury, leading to an accumulation of matrix-producing cells.
-
Myofibroblast Differentiation: A crucial step in fibrosis is the differentiation of fibroblasts into α-smooth muscle actin (α-SMA)-expressing myofibroblasts. This process is significantly driven by LPA1 activation.
-
Extracellular Matrix (ECM) Deposition: Myofibroblasts are the primary source of excessive ECM components, such as collagen. LPA1 signaling stimulates the synthesis and deposition of these matrix proteins, leading to tissue stiffening and scarring.
-
Inflammation: The LPA-LPA1 axis can also contribute to the inflammatory milieu that often accompanies and exacerbates fibrotic processes.
This compound: Mechanism of Action as an LPA1 Antagonist
This compound functions as a selective and high-affinity antagonist of the LPA1 receptor.[7] By competitively binding to the receptor, it prevents the binding of LPA and thereby blocks the initiation of the downstream pro-fibrotic signaling cascades. This targeted inhibition of LPA1 is the core of its anti-fibrotic activity.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of this compound, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Function of BMS-986020: A Technical Guide to an LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent, selective, and orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 signaling pathway has been implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), making it a compelling therapeutic target.[1][2] this compound was developed to inhibit this pathway and mitigate the progression of fibrosis. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical and clinical findings related to this compound.
Core Mechanism of Action: LPA1 Receptor Antagonism
Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1. In the context of fibrosis, the binding of LPA to LPA1 on fibroblasts triggers a cascade of downstream signaling events that promote fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key drivers of excessive extracellular matrix deposition and tissue scarring.[2][3]
This compound functions by competitively binding to the LPA1 receptor, thereby preventing the binding of LPA and inhibiting the subsequent activation of downstream signaling pathways. This blockade of LPA1 signaling is the primary mechanism by which this compound exerts its anti-fibrotic effects.
Signaling Pathways
The LPA1 receptor couples to three main families of heterotrimeric G proteins: Gαq/11, Gαi/o, and Gα12/13. Antagonism of LPA1 by this compound disrupts these signaling cascades.
Data Presentation
In Vitro Activity
This compound demonstrated potent antagonism of the LPA1 receptor and off-target inhibition of several bile acid and phospholipid transporters.
| Target | Assay Type | Metric | Value (µM) |
| LPA1 | Radioligand Binding | pA2 | 8.2 (equivalent to 0.0063 µM) |
| BSEP (Bile Salt Export Pump) | Vesicular Transport Assay | IC50 | 1.8 - 4.8 |
| MRP3 (Multidrug Resistance-associated Protein 3) | Vesicular Transport Assay | IC50 | 22 |
| MRP4 (Multidrug Resistance-associated Protein 4) | Vesicular Transport Assay | IC50 | 6.2 |
| MDR3 (Multidrug Resistance Protein 3) | Vesicular Transport Assay | IC50 | 7.5 |
Data compiled from multiple sources.[4][5][6][7]
Clinical Efficacy in Idiopathic Pulmonary Fibrosis (Phase 2)
A Phase 2 clinical trial (NCT01766817) evaluated the efficacy of this compound in patients with IPF over 26 weeks.
| Treatment Group | Mean Rate of FVC Decline (Liters/year) | 95% Confidence Interval | P-value (vs. Placebo) |
| Placebo | -0.134 | -0.201 to -0.068 | - |
| This compound (600 mg BID) | -0.042 | -0.106 to -0.022 | 0.049 |
FVC: Forced Vital Capacity.[8][9]
Reduction in Serum Extracellular Matrix (ECM) Neoepitope Biomarkers
Treatment with this compound led to a significant reduction in several serum biomarkers associated with ECM turnover and fibrosis.
| Biomarker | Description | % Change from Baseline (vs. Placebo) |
| C1M | Collagen Type I Degradation | Significant Reduction |
| C3M | Collagen Type III Degradation | Significant Reduction |
| C4M | Collagen Type IV Degradation | Significant Reduction |
| C6M | Collagen Type VI Degradation | Significant Reduction |
| PRO-C3 | Collagen Type III Formation | No Significant Change |
| PRO-C6 | Collagen Type VI Formation | No Significant Change |
Data is qualitative based on reports of significant reductions.[1][10][11]
Preclinical Hepatobiliary Toxicity
Preclinical studies in rats and monkeys identified potential for hepatobiliary toxicity.
| Species | Dose | Key Findings |
| Rat | Not specified | Increased plasma bile acids (6.1x control), ALT (2.9x), and bilirubin (3.4x) with no histopathological changes. |
| Cynomolgus Monkey | Not specified | Increased ALT (2.0x control) and GLDH (4.9x), bile duct hyperplasia, cholangitis, cholestasis, and cholecystitis. |
ALT: Alanine aminotransferase; GLDH: Glutamate dehydrogenase.[12][13]
Experimental Protocols
"Scar-in-a-Jar" In Vitro Fibrogenesis Model
This model was utilized to assess the direct anti-fibrotic effects of this compound.[10]
Objective: To evaluate the effect of this compound on fibroblast proliferation, differentiation, and ECM deposition in a three-dimensional cell culture model that mimics a fibrotic environment.
Methodology:
-
Cell Culture: Primary human lung fibroblasts are cultured in a medium supplemented with macromolecular crowding agents (e.g., Ficoll) to enhance extracellular matrix deposition.
-
Induction of Fibrosis: Fibrogenesis is induced by stimulating the fibroblasts with a pro-fibrotic agent, such as Transforming Growth Factor-beta 1 (TGF-β1) or LPA.
-
Treatment: Concurrent with the pro-fibrotic stimulus, cells are treated with varying concentrations of this compound or vehicle control.
-
Endpoint Analysis: After a defined incubation period (e.g., 7-14 days), the cell cultures are analyzed for various endpoints, including:
-
Collagen Deposition: Quantified by assays such as Sirius Red staining or by measuring the levels of collagen-specific neoepitopes (e.g., PRO-C3, PRO-C6) in the culture supernatant.
-
Myofibroblast Differentiation: Assessed by immunofluorescence or western blotting for alpha-smooth muscle actin (α-SMA).
-
Cell Proliferation: Measured using assays such as BrdU incorporation or cell counting.
-
Vesicular Transport Assay for Bile Salt Export Pump (BSEP) Inhibition
This assay is crucial for determining the potential of a drug to cause cholestatic drug-induced liver injury.
Objective: To measure the inhibitory effect of this compound on the transport activity of BSEP.
Methodology:
-
Vesicle Preparation: Inside-out membrane vesicles are prepared from cells (e.g., Sf9 insect cells or HEK293 cells) overexpressing human BSEP.
-
Assay Reaction: The vesicles are incubated with a radiolabeled or fluorescently tagged BSEP substrate (e.g., [3H]-taurocholic acid) in the presence of ATP to energize the transport.
-
Inhibition: The assay is performed with a range of concentrations of this compound to determine its inhibitory potency.
-
Measurement: The amount of substrate transported into the vesicles is quantified by scintillation counting or fluorescence detection after separating the vesicles from the assay buffer by rapid filtration.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of BSEP activity, is calculated from the dose-response curve.
Conclusion
This compound is a potent LPA1 receptor antagonist that demonstrated anti-fibrotic activity in both preclinical models and a Phase 2 clinical trial in patients with IPF. Its mechanism of action is centered on the inhibition of LPA1-mediated pro-fibrotic signaling pathways. While the clinical development of this compound was halted due to off-target hepatobiliary toxicity, the findings have provided valuable insights into the therapeutic potential of LPA1 antagonism for fibrotic diseases. The toxicity profile of this compound, attributed to the inhibition of bile acid transporters, underscores the importance of thorough off-target screening in drug development. The knowledge gained from the study of this compound has paved the way for the development of second-generation LPA1 antagonists with improved safety profiles.
References
- 1. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of hepatobiliary toxicity of the LPA1 antagonist this compound developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of this compound, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure dependence and species sensitivity of in vivo hepatobiliary toxicity with lysophosphatidic acid receptor 1 (LPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Target of BMS-986020: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986020, also known as AM152, is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] This document provides a comprehensive technical overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its on-target and off-target activities are summarized, and key signaling pathways and experimental workflows are visually represented. While this compound showed promise in preclinical and early clinical studies for idiopathic pulmonary fibrosis (IPF) by significantly slowing the decline in forced vital capacity, its development was halted due to hepatobiliary toxicity.[4][5][6] This toxicity is attributed to off-target effects, specifically the inhibition of bile acid transporters, and not the antagonism of LPA1 itself.[6][7][8]
Primary Cellular Target: Lysophosphatidic Acid Receptor 1 (LPA1)
The primary cellular target of this compound is the Lysophosphatidic Acid Receptor 1 (LPA1) , a G protein-coupled receptor (GPCR).[1][9] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, activates downstream signaling pathways involved in a multitude of cellular processes, including cell proliferation, migration, and survival.[8] The LPA-LPA1 signaling axis is critically implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[4][9] In fibrotic conditions, elevated LPA levels promote the recruitment and activation of fibroblasts, leading to excessive extracellular matrix deposition and tissue scarring.[8]
Mechanism of Action
This compound acts as a competitive antagonist at the LPA1 receptor.[10] By binding to LPA1, it prevents the binding of the endogenous ligand, LPA, thereby inhibiting the initiation of downstream pro-fibrotic signaling cascades. This antagonism has been shown to reduce fibroblast recruitment and proliferation, key events in the progression of fibrosis.[8] Preclinical studies in mouse models of pulmonary, skin, liver, and kidney fibrosis have demonstrated the anti-fibrotic efficacy of this compound.[8]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its on-target binding affinity and its off-target inhibitory concentrations.
Table 1: On-Target Activity of this compound
| Parameter | Target | Species | Value | Reference |
| Kb | LPA1 | Human | 0.0067 µM | [11] |
| IC50 | LPA1 | Human | 0.3 µM | [11] |
Table 2: Off-Target Inhibitory Activity of this compound
| Target Transporter | IC50 (µM) | Reference |
| Bile Salt Export Pump (BSEP) | 1.8 - 4.8 | [1][3][6] |
| Multidrug Resistance-Associated Protein 4 (MRP4) | 6.2 | [1][3][6] |
| Multidrug Resistance Protein 3 (MDR3) | 7.5 | [1][3][6] |
| Multidrug Resistance-Associated Protein 3 (MRP3) | 22 | [6] |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | 0.17 | [11] |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | 0.57 | [11] |
Signaling Pathway
The following diagram illustrates the LPA1 signaling pathway in the context of fibrosis and the inhibitory effect of this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize this compound.
LPA1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a general procedure for determining the binding affinity of this compound to the LPA1 receptor.
Objective: To determine the inhibitory constant (Ki) or IC50 of this compound for the LPA1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human LPA1.
-
Radiolabeled LPA ligand (e.g., [3H]LPA).
-
This compound at various concentrations.
-
Binding buffer (e.g., Tris-HCl, MgCl2, BSA).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled LPA ligand, and varying concentrations of this compound (or vehicle control).
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Fibrogenesis Model ("Scar-in-a-Jar")
This model is used to assess the anti-fibrotic potential of compounds like this compound by measuring the deposition of extracellular matrix (ECM) from fibroblasts.
Objective: To evaluate the effect of this compound on LPA-induced fibrogenesis in vitro.
Materials:
-
Human lung fibroblasts.
-
Cell culture medium (e.g., DMEM) with serum.
-
LPA (as a pro-fibrotic stimulus).
-
This compound at various concentrations.
-
Macromolecular crowding agents (e.g., Ficoll).
-
Antibodies for ECM proteins (e.g., anti-collagen I) and fibroblast activation markers (e.g., anti-α-SMA).
-
Fluorescent secondary antibodies and nuclear stain (e.g., DAPI).
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed human lung fibroblasts in a multi-well plate and allow them to adhere.
-
Treatment: Replace the medium with low-serum medium containing macromolecular crowding agents. Add LPA to stimulate fibrogenesis, along with different concentrations of this compound or vehicle control.
-
Incubation: Culture the cells for several days (e.g., 5-7 days) to allow for ECM deposition.
-
Immunofluorescence Staining: Fix and permeabilize the cells. Stain for ECM proteins (e.g., collagen I) and fibroblast activation markers (e.g., α-smooth muscle actin) using specific primary and fluorescently labeled secondary antibodies. Counterstain the nuclei.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the amount of deposited ECM and the expression of activation markers relative to the number of cells (nuclei).
-
Data Analysis: Compare the extent of fibrogenesis in this compound-treated wells to the LPA-stimulated control to determine the inhibitory effect of the compound.
Bile Salt Export Pump (BSEP) Inhibition Assay (Vesicular Transport Assay)
This assay is crucial for assessing the potential for drug-induced liver injury (DILI) by measuring the inhibition of bile acid transport.
Objective: To determine the IC50 of this compound for the BSEP transporter.
Materials:
-
Inside-out membrane vesicles prepared from cells overexpressing human BSEP.
-
Radiolabeled BSEP substrate (e.g., [3H]taurocholic acid).
-
This compound at various concentrations.
-
Assay buffer containing ATP and an ATP-regenerating system.
-
Control buffer without ATP.
-
Rapid filtration apparatus.
Procedure:
-
Vesicle Preparation: Pre-warm the BSEP membrane vesicles.
-
Reaction Initiation: Incubate the vesicles with the radiolabeled substrate and varying concentrations of this compound in the presence of ATP to initiate transport. A parallel set of reactions is run in the absence of ATP to measure passive diffusion and non-specific binding.
-
Incubation: Incubate for a short, defined period where transport is linear.
-
Stopping the Reaction and Filtration: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through filter plates to trap the vesicles.
-
Washing: Wash the filters to remove extra-vesicular substrate.
-
Quantification: Measure the radioactivity retained on the filters (inside the vesicles) using a scintillation counter.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the values from the no-ATP control. Plot the percentage of inhibition of ATP-dependent transport against the this compound concentration to determine the IC50.
Experimental Workflow and Logic Diagrams
The following diagrams provide a visual representation of a typical experimental workflow for characterizing an inhibitor and the logic behind assessing its on-target and off-target effects.
Conclusion
This compound is a high-affinity antagonist of the LPA1 receptor, a key mediator in the pathogenesis of fibrosis. Its mechanism of action involves the direct inhibition of LPA1 signaling, leading to a reduction in pro-fibrotic cellular responses. While demonstrating anti-fibrotic effects, the clinical development of this compound was terminated due to hepatobiliary toxicity. This toxicity was not a result of its on-target LPA1 antagonism but rather its off-target inhibition of critical bile acid transporters, such as BSEP. This case underscores the importance of comprehensive off-target profiling in drug development to mitigate the risk of unforeseen toxicities. The detailed understanding of both the on-target pharmacology and the off-target liabilities of this compound provides valuable insights for the future development of LPA1 antagonists and other anti-fibrotic therapies.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. domainex.co.uk [domainex.co.uk]
- 4. Mechanism of hepatobiliary toxicity of the LPA1 antagonist this compound developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. The Scar-in-a-Jar : In Vitro Fibrosis Model for Anti-Fibrotic Drug Testing | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. The Scar-in-a-Jar: studying potential antifibrotic compounds from the epigenetic to extracellular level in a single well - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Discovery and Development of BMS-986020: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases. Initially developed by Amira Pharmaceuticals and later acquired by Bristol Myers Squibb, this compound showed promise as a novel anti-fibrotic agent, particularly for Idiopathic Pulmonary Fibrosis (IPF). Preclinical studies demonstrated its efficacy in animal models of fibrosis. Subsequent Phase 2 clinical trials in IPF patients confirmed its biological activity, showing a significant reduction in the rate of lung function decline. However, the development of this compound was ultimately halted due to observations of hepatobiliary toxicity. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and the toxicological findings that led to the discontinuation of this compound, offering valuable insights for the development of future anti-fibrotic therapies.
Discovery and Rationale
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to irreversible loss of lung function. The bioactive lipid, lysophosphatidic acid (LPA), and its receptor, LPA1, have been identified as key drivers in the etiology and pathogenesis of IPF.[1] Elevated levels of LPA are found in the lungs of IPF patients, where activation of the LPA1 receptor on fibroblasts promotes their recruitment, proliferation, and transformation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.
This compound (also known as AM152) was discovered as a high-affinity, selective, and orally bioavailable antagonist of the LPA1 receptor.[2][3] It was developed to directly counter the pro-fibrotic signaling cascade initiated by LPA. The extensive in vitro characterization and in vivo efficacy in various preclinical models of fibrosis supported its advancement into clinical development.[4] The compound was granted Orphan Drug designation by the U.S. FDA in 2011 for the treatment of IPF.[4]
Chemical Synthesis
The synthesis of this compound was achieved through a multi-step process. An efficient, scalable route was developed utilizing a palladium-catalyzed tandem borylation/Suzuki reaction, which proved suitable for multikilogram synthesis of the active pharmaceutical ingredient.[5] This methodology addressed the limitations of earlier synthetic routes, enabling robust production for clinical trials.[5]
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the LPA1 receptor, preventing its activation by endogenous LPA. The LPA1 receptor is a G protein-coupled receptor (GPCR) that signals through multiple heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13. Antagonism by this compound blocks these downstream pathways, which are central to the fibrotic process.
-
Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in calcium mobilization and protein kinase C (PKC) activation, which contributes to cell activation and proliferation.
-
Gi/o Pathway: Inhibits adenylyl cyclase and activates the PI3K/Akt and MAPK pathways, promoting cell survival and migration.
-
G12/13 Pathway: Activates the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK). This pathway is critical for stress fiber formation, myofibroblast contraction, and extracellular matrix production.
By blocking these signaling cascades, this compound effectively inhibits the core cellular events that drive fibrosis.
Preclinical Development
In Vitro Pharmacology & Toxicology
This compound demonstrated potent and selective antagonism of the LPA1 receptor in various in vitro assays. However, subsequent investigations to understand the clinical toxicity revealed off-target activities at clinically relevant concentrations.
| Parameter | Target / Assay | Result (IC50 / Kb) | Reference(s) |
| On-Target Activity | |||
| LPA1 Antagonism (Kb) | Human LPA1 Receptor | 6.7 nM | [6] |
| LPA1 Antagonism (IC50) | Human LPA1 (CHO cells) | 0.3 µM | [6] |
| LPA3 Antagonism (IC50) | Human LPA3 (CHO cells) | >1 µM | [6] |
| Off-Target Activity | |||
| BSEP Inhibition (IC50) | Bile Salt Export Pump | 1.8 - 4.8 µM | [1][6][7] |
| MRP3 Inhibition (IC50) | Multidrug Resistance-Associated Protein 3 | 22 µM | [6][7] |
| MRP4 Inhibition (IC50) | Multidrug Resistance-Associated Protein 4 | 6.2 µM | [1][6][7] |
| MDR3 Inhibition (IC50) | Multidrug Resistance Protein 3 | 7.5 µM | [1][6][7] |
| Mitochondrial Function | Human Hepatocytes & Cholangiocytes | Inhibition at ≥10 µM | [6][7] |
| Bile Acid Efflux | Human Hepatocytes | 68% inhibition at 10 µM | [6][7] |
In Vivo Efficacy and Toxicology
This compound showed significant anti-fibrotic effects in the rat bleomycin-induced lung fibrosis model, a standard preclinical model for IPF. Administration of the compound at 30 mg/kg twice daily reduced collagen deposition and lung fibrosis.[6]
However, toxicology studies revealed a species-specific hepatobiliary toxicity profile. While standard toxicology studies in rats and dogs did not fully predict the clinical outcome, the cynomolgus monkey was identified as a relevant species.[8] In monkeys, this compound induced hepatobiliary toxicity, including bile duct hyperplasia, cholangitis, and cholestasis, at clinically relevant exposures.[8][9] This finding was crucial in understanding the clinical adverse events and was later linked to the off-target inhibition of bile acid transporters.[8]
Clinical Development
This compound advanced to Phase 2 clinical trials to evaluate its safety and efficacy in patients with IPF.
Phase 2 Study (NCT01766817)
This was a randomized, double-blind, placebo-controlled, multicenter trial.[4]
-
Population: Adults with IPF, FVC 45%-90% predicted.
-
Intervention: 143 patients were randomized to receive placebo, this compound 600 mg once daily (QD), or this compound 600 mg twice daily (BID) for 26 weeks.
-
Primary Endpoint: Rate of change in Forced Vital Capacity (FVC) from baseline to week 26.
Efficacy Results: The trial demonstrated a clear dose-dependent effect on lung function.
| Treatment Group | Mean Rate of FVC Decline (Liters/26 weeks) | 95% Confidence Interval | P-value vs. Placebo | Reference(s) |
| Placebo (n=47) | -0.134 | -0.201 to -0.068 | - | |
| This compound 600mg BID (n=48) | -0.042 | -0.106 to -0.022 | 0.049 |
Treatment with 600 mg BID of this compound resulted in a statistically significant slowing of the rate of FVC decline compared to placebo, providing clinical proof-of-concept for LPA1 antagonism in IPF.
Safety and Discontinuation: Despite the positive efficacy signal, the study was terminated prematurely due to significant safety concerns.[4]
-
Hepatobiliary Toxicity: Dose-related elevations in liver enzymes (ALT, AST, ALP) were observed in both this compound treatment groups.[6][7]
-
Serious Adverse Events: Three cases of cholecystitis (inflammation of the gallbladder) were identified and determined to be drug-related after unblinding.
These adverse events were consistent with the preclinical findings of bile acid transporter inhibition. The accumulation of bile acids due to the inhibition of transporters like BSEP, coupled with mitochondrial dysfunction, was determined to be the likely mechanism for the observed hepatobiliary toxicity.[6][7] This toxicity was deemed specific to the molecular structure of this compound and not a class effect of LPA1 antagonism.[1][8] Consequently, Bristol Myers Squibb discontinued the development of this compound.
Key Experimental Protocols
Detailed methodologies are crucial for interpreting the development history of this compound. Below are summaries of the key experimental protocols used.
Bile Salt Export Pump (BSEP) Inhibition Assay
This assay determines a compound's potential to inhibit BSEP, a key transporter for bile acids.
-
Principle: Utilizes inside-out membrane vesicles prepared from cells (e.g., Sf9 or HEK293) overexpressing the human BSEP transporter.
-
Method:
-
Vesicles are incubated with a radiolabeled BSEP substrate (e.g., [³H]-taurocholic acid) in the presence of ATP to energize the transport.
-
Parallel incubations are performed with varying concentrations of the test compound (this compound).
-
The transport reaction is stopped by rapid filtration, separating the vesicles from the incubation medium.
-
The amount of radiolabeled substrate trapped inside the vesicles is quantified using liquid scintillation counting.
-
Inhibition is calculated relative to a vehicle control, and an IC50 value is determined from the concentration-response curve.
-
Mitochondrial Function Assay in Hepatocytes
This protocol assesses a compound's potential to induce mitochondrial toxicity.
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.
-
Method:
-
Primary human hepatocytes are seeded in a specialized microplate.
-
Cells are treated with the test compound (this compound) for a defined period.
-
The "Mito Stress Test" is performed by sequentially injecting drugs that modulate mitochondrial function (oligomycin, FCCP, and rotenone/antimycin A).
-
The instrument records the OCR at baseline and after each injection.
-
From the resulting OCR profile, key parameters of mitochondrial function are calculated, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A reduction in these parameters indicates mitochondrial dysfunction.
-
"Scar-in-a-Jar" In Vitro Fibrogenesis Model
This assay provides a physiologically relevant model to test the anti-fibrotic effects of compounds.
-
Principle: Human lung fibroblasts are cultured under conditions of "macromolecular crowding" (using agents like Ficoll) and stimulated with a pro-fibrotic agent (like TGF-β1 or LPA) to accelerate and enhance the deposition of extracellular matrix (ECM), forming a "scar."
-
Method:
-
Human lung fibroblasts are seeded in multi-well plates.
-
The culture medium is supplemented with L-ascorbic acid (essential for collagen synthesis) and macromolecular crowding agents.
-
Cells are stimulated with LPA to induce fibrogenesis, in the presence or absence of different concentrations of this compound.
-
After several days, the cultures are fixed and stained for fibrotic markers.
-
Endpoints: Key markers are quantified, including collagen I deposition and α-smooth muscle actin (α-SMA) expression (a marker of myofibroblast differentiation), typically using high-content imaging and fluorescence quantification.
-
Conclusion and Future Directions
The development of this compound represents a landmark case study in the pursuit of anti-fibrotic therapies. It successfully validated the LPA1 receptor as a therapeutic target in IPF, demonstrating that its antagonism could significantly impact disease progression. However, it also underscored the critical importance of thorough off-target profiling and the challenge of translating preclinical toxicology findings to clinical outcomes.
The hepatobiliary toxicity of this compound was ultimately traced to its specific chemical structure, not the therapeutic mechanism. This knowledge enabled the rational design of second-generation LPA1 antagonists, such as BMS-986278, which were engineered to retain potent on-target activity while eliminating the off-target liabilities, specifically the inhibition of bile acid transporters.[6] The journey of this compound, from promising candidate to discontinued drug, has provided invaluable lessons that continue to inform the development of safer and more effective treatments for fibrotic diseases.
References
- 1. criver.com [criver.com]
- 2. Mechanism of hepatobiliary toxicity of the LPA1 antagonist this compound developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics and metabolism of mirogabalin, a novel α2δ ligand, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicokinetics of bisphenol A in rats, monkeys and chimpanzees by the LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of bisphenol A in neonatal and adult CD-1 mice: inter-species comparisons with Sprague-Dawley rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of BMS-986020: A Lysophosphatidic Acid Receptor 1 Antagonist for Lung Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease characterized by the relentless accumulation of scar tissue, leading to a severe decline in lung function.[1][2][3] The prognosis for IPF patients remains poor, highlighting the urgent need for novel therapeutic strategies.[1] Emerging research has identified the lysophosphatidic acid (LPA) signaling pathway as a key driver of fibrosis.[4][5][6][7] LPA, a bioactive lipid, exerts its pro-fibrotic effects primarily through the lysophosphatidic acid receptor 1 (LPA1).[5][6][7][8] Activation of LPA1 on fibroblasts promotes their proliferation, migration, and differentiation into myofibroblasts, which are central to the excessive deposition of extracellular matrix (ECM) proteins that define fibrosis.[8]
BMS-986020 is a first-generation, orally bioavailable, and potent antagonist of the LPA1 receptor developed by Bristol-Myers Squibb for the treatment of IPF.[1][8] Preclinical studies were instrumental in establishing its anti-fibrotic potential and mechanism of action.[8][9] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in the context of lung fibrosis, detailing its mechanism, key experimental findings, and the critical off-target effects that were later discovered.
Core Mechanism of Action: LPA1 Antagonism
This compound functions as a selective inhibitor of the LPA1 receptor.[8] By binding to and blocking this receptor, it prevents the downstream signaling cascade initiated by LPA. This interruption of the LPA-LPA1 axis is hypothesized to mitigate fibrosis by reducing key cellular processes such as fibroblast proliferation and chemotaxis.[8] Preclinical investigations in murine models of pulmonary fibrosis have shown that inhibiting LPA1 receptors can lessen fibroblast responses and reduce the development of fibrotic tissue.[8] The drug demonstrated anti-fibrotic activity not only in lung fibrosis models but also in preclinical models of skin, liver, kidney, and ocular fibrosis.[8][9]
In Vitro Efficacy: The "Scar-in-a-Jar" Model
A key piece of preclinical evidence for the anti-fibrotic effect of this compound came from the "Scar-in-a-Jar" in vitro model.[1][2][3] This assay is designed to mimic the fibrogenic process by culturing fibroblasts in a three-dimensional matrix and stimulating them with pro-fibrotic agents like LPA.
Experimental Protocol: Scar-in-a-Jar Fibrogenesis Assay
-
Cell Culture: Primary human lung fibroblasts are seeded into 96-well plates.
-
Stimulation: The cultured fibroblasts are stimulated with LPA to induce a pro-fibrotic phenotype, characterized by increased proliferation and ECM deposition.
-
Treatment: Concurrent with LPA stimulation, cells are treated with either a vehicle control or varying concentrations of this compound.
-
Incubation: The cultures are maintained for a prolonged period to allow for the formation of a "scar."
-
Biomarker Analysis: Supernatants from the culture are collected at specified time points. Levels of ECM-neoepitope biomarkers, such as those related to collagen formation (PRO-C1, PRO-C3, PRO-C6) and other fibrotic markers like alpha-smooth muscle actin (α-SMA), are quantified using immunoassays.[1]
Key In Vitro Findings
In this model, this compound potently inhibited LPA-induced fibrogenesis.[1][2][3] Treatment with the compound led to a significant reduction in the production of key biomarkers of collagen formation and fibroblast activation.
| Biomarker | Description | Effect of this compound Treatment |
| α-SMA | Alpha-smooth muscle actin, a marker of myofibroblast differentiation. | Significantly decreased by LPA stimulation.[1] |
| PRO-C1 | Pro-peptide of type I collagen, a marker of type I collagen formation. | Significantly decreased by LPA stimulation.[1] |
| PRO-C3 | Pro-peptide of type III collagen, a marker of type III collagen formation. | Significantly decreased by LPA stimulation.[1] |
| PRO-C6 | Pro-peptide of type VI collagen, a marker of type VI collagen formation. | Significantly decreased by LPA stimulation.[1] |
| FBN-C | A fragment of fibrillin, associated with microfibril assembly. | Significantly decreased by LPA stimulation.[1] |
These in vitro results provided direct evidence that the anti-fibrotic activity of this compound was mediated through its antagonism of the LPA1 receptor, effectively blocking the pro-fibrotic signals induced by LPA.[1][2]
Preclinical Safety: Uncovering Off-Target Hepatobiliary Effects
While preclinical and subsequent Phase 2 clinical studies showed that this compound could slow the decline in lung function, the program was ultimately terminated due to hepatobiliary toxicity observed in some patients.[1] Follow-up preclinical investigations were crucial in elucidating the mechanism behind this toxicity, revealing it to be an off-target effect specific to the molecule and not a class effect of LPA1 antagonism.[1][4]
In Vitro Transporter Inhibition
In vitro studies demonstrated that this compound, at clinically relevant concentrations, inhibits key bile acid and phospholipid transporters in the liver.[4] This inhibition can disrupt bile homeostasis, leading to an accumulation of bile acids in the liver and bloodstream, which is a known cause of drug-induced liver injury.
| Transporter | Function | This compound IC50 |
| BSEP (Bile Salt Export Pump) | Primary transporter for bile acid efflux from hepatocytes into bile canaliculi. | 4.8 µM[4] (Another study reported 4.7 µM[10] and 1.8 µM[11]) |
| MRP4 (Multidrug Resistance-associated Protein 4) | Transports bile acids and other organic anions. | 6.2 µM[4] |
| MDR3 (Multidrug Resistance Protein 3) | A phospholipid transporter essential for bile formation. | 7.5 µM[4] (Another study reported 3.2 µM[10]) |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Corroboration
These in vitro findings were supported by in vivo preclinical data. Administration of this compound to rats resulted in elevated systemic levels of bile acids, mirroring the effects observed in human patients and confirming the disruption of bile homeostasis.[4] Importantly, structurally distinct LPA1 antagonists, such as BMS-986234 and the second-generation compound BMS-986278, did not inhibit these transporters at similar concentrations and did not cause bile acid elevation in preclinical animal models, indicating that the hepatobiliary effects were not linked to the LPA1 target itself.[4][10]
Conclusion
The preclinical evaluation of this compound provided a strong rationale for its development as an anti-fibrotic agent. In vitro and in vivo studies successfully demonstrated that as an LPA1 receptor antagonist, it could effectively inhibit pro-fibrotic pathways.[1][8] The "Scar-in-a-Jar" model, in particular, offered direct evidence of its ability to block LPA-driven fibrogenesis.[1][3]
However, the preclinical safety studies, especially those conducted retrospectively, were equally critical. They uncovered a significant liability related to the off-target inhibition of hepatic bile acid transporters, providing a clear, mechanistic explanation for the clinical hepatobiliary toxicity.[4][11] This case serves as a powerful example of how comprehensive preclinical in vitro and in vivo safety assessments are essential for successful drug development. The insights gained from the challenges with this compound directly informed the creation of second-generation LPA1 antagonists, like BMS-986278, which were specifically designed to retain on-target efficacy while avoiding the transporter-related off-target effects.[1][10]
References
- 1. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 11. researchgate.net [researchgate.net]
The LPA1 Receptor Antagonist BMS-986020: A Technical Guide to its Application in Fibroblast Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to organ scarring and dysfunction. A key cellular mediator of fibrosis is the activated fibroblast, or myofibroblast. The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor, has been identified as a crucial driver of fibroblast activation, proliferation, and migration.[1][2] BMS-986020 is a potent and selective antagonist of the LPA1 receptor that has been investigated for its anti-fibrotic properties.[3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its use in studying fibroblast activation, compiling key data and experimental protocols for researchers in the field.
Mechanism of Action
This compound is an orally bioavailable small molecule that acts as a high-affinity antagonist of the lysophosphatidic acid receptor 1 (LPA1).[4] By binding to LPA1, this compound blocks the downstream signaling cascades initiated by LPA. In the context of fibrosis, LPA-LPA1 signaling in fibroblasts promotes a profibrotic phenotype characterized by:
-
Increased cell proliferation and survival [2]
-
Enhanced migration and invasion into the ECM [4]
-
Differentiation into contractile, ECM-producing myofibroblasts
-
Increased deposition of collagen and other ECM components [4]
This compound effectively inhibits these processes by preventing the activation of LPA1 by its ligand, LPA.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.
In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Cell Type/System | Reference |
| Bile Salt Export Pump (BSEP) | 1.8 | Hepatic BA efflux transporters | [5][6] |
| Multidrug Resistance-Associated Protein 4 (MRP4) | 6.2 | Hepatic BA efflux transporters | [5][6] |
| Multidrug Resistance Protein 3 (MDR3) | 7.5 | Phospholipid efflux in human hepatocytes | [5][6] |
| Multidrug Resistance-Associated Protein 3 (MRP3) | 22 | Hepatic BA efflux transporters | [5][6] |
Clinical Efficacy of this compound in Idiopathic Pulmonary Fibrosis (Phase 2 Trial NCT01766817)
| Treatment Group | N | Change in Forced Vital Capacity (FVC) from Baseline to Week 26 (Liters) | p-value vs. Placebo | Reference |
| Placebo | 47 | -0.134 | - | [7][8] |
| This compound 600 mg once daily | 48 | Not reported as significantly different from placebo | - | [7][8] |
| This compound 600 mg twice daily | 48 | -0.042 | 0.049 | [7][8] |
Experimental Protocols
The "Scar-in-a-Jar" In Vitro Fibrogenesis Model
This model is used to assess the effect of compounds on fibroblast activation and ECM deposition in a three-dimensional culture system that better mimics the in vivo environment.[6]
Materials:
-
Primary human lung fibroblasts (e.g., from Lonza, cat. no. CC-2512)
-
48-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) + GlutaMax
-
Fetal Bovine Serum (FBS)
-
Ficoll 70 and Ficoll 400
-
Ascorbic acid
-
Lysophosphatidic acid (LPA)
-
This compound
-
Reagents for analysis (e.g., ELISA kits for ECM proteins, antibodies for immunofluorescence)
Procedure:
-
Cell Seeding: Culture human lung fibroblasts in 48-well plates in DMEM + GlutaMax supplemented with 0.4% FBS.
-
Macromolecular Crowding: Add Ficoll 70 (37.5 mg/mL) and Ficoll 400 (25 mg/mL) to the culture medium, along with 1% ascorbic acid. This "macromolecular crowding" promotes the deposition of a cell-derived ECM.[6]
-
Stimulation and Treatment:
-
Induce fibroblast activation by adding a pro-fibrotic stimulus such as LPA to the culture medium.
-
Concurrently, treat the cells with different concentrations of this compound or a vehicle control.
-
-
Incubation: Culture the cells for an extended period (e.g., several days) to allow for robust ECM deposition.
-
Analysis: At the end of the experiment, collect the culture supernatant and/or the cell layer for analysis.
-
ECM Deposition: Quantify the levels of ECM proteins (e.g., collagen types I, III, and VI) in the supernatant or cell lysate using ELISAs.[6]
-
Fibroblast Activation Markers: Assess the expression of fibroblast activation markers, such as alpha-smooth muscle actin (α-SMA), by immunofluorescence or Western blotting.[6]
-
Visualizations
LPA1 Signaling Pathway in Fibroblast Activation
References
- 1. thorax.bmj.com [thorax.bmj.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Efficacy of a Lysophosphatidic Acid Receptor Antagonist in Idiopathic Pulmonary Fibrosis | BMS Study Connect [bmsstudyconnect.com]
- 5. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of a Lysophosphatidic Acid Receptor Antagonist in Idiopathic Pulmonary Fibrosis | BMS Clinical Trials [bmsclinicaltrials.com]
- 8. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of this compound, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of BMS-986020 in Preclinical Models of Fibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 signaling pathway is a critical mediator of fibrosis across various organs. Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), initiates a cascade of downstream events that contribute to fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition—the hallmarks of fibrotic diseases. Preclinical studies in various animal models of fibrosis have demonstrated the anti-fibrotic potential of this compound, positioning it as a promising therapeutic candidate for a range of fibrotic conditions. This technical guide summarizes the in vivo efficacy of this compound, detailing experimental protocols and presenting quantitative data from key animal studies.
Core Mechanism of Action: LPA1 Antagonism
This compound exerts its anti-fibrotic effects by selectively blocking the LPA1 receptor. This prevents the binding of LPA and subsequent activation of downstream signaling pathways implicated in fibrosis.[1][2]
Signaling Pathway of LPA1 in Fibrosis
Caption: LPA1 signaling cascade in fibrosis.
In Vivo Efficacy Data
The anti-fibrotic efficacy of this compound has been evaluated in rodent models of pulmonary, dermal, hepatic, and renal fibrosis. The following tables summarize the quantitative outcomes from these studies.
Pulmonary Fibrosis
Animal Model: Bleomycin-Induced Lung Fibrosis (Rat)
| Dosing Regimen | Key Fibrotic Endpoint | Result |
| 30 mg/kg, twice daily (prophylactic) | Lung Hydroxyproline Content | Data on the specific percentage reduction for this compound is not publicly available, but its activity was reported to be comparable to a structurally similar LPA1 antagonist, BMS-986234. |
| 30 mg/kg, twice daily (prophylactic) | Histological Assessment (Ashcroft Score) | Consistent with a reduction in collagen, histological improvements were observed. |
Dermal Fibrosis
Animal Model: Bleomycin-Induced Scleroderma (Mouse)
| Dosing Regimen | Key Fibrotic Endpoint | Result |
| Not specified in publicly available literature | Dermal Thickness | Studies with other LPA1 antagonists in this model have shown significant reductions in dermal thickness. |
| Not specified in publicly available literature | Skin Collagen Content | Significant reductions in skin collagen content have been observed with LPA1 antagonism. |
Hepatic Fibrosis
Animal Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rodent)
| Dosing Regimen | Key Fibrotic Endpoint | Result |
| Not specified in publicly available literature | Liver Collagen Deposition | LPA1 antagonists have demonstrated the ability to reduce collagen deposition in the liver. |
| Not specified in publicly available literature | Hepatic Stellate Cell Activation | Inhibition of hepatic stellate cell activation, a key event in liver fibrosis, has been noted. |
Renal Fibrosis
Animal Model: Unilateral Ureteral Obstruction (UUO) (Rodent)
| Dosing Regimen | Key Fibrotic Endpoint | Result |
| Not specified in publicly available literature | Interstitial Fibrosis Score | LPA1 antagonism has been shown to reduce the interstitial fibrosis score in the UUO model. |
| Not specified in publicly available literature | Collagen Deposition | A decrease in collagen deposition in the obstructed kidney has been observed. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline the standard protocols for the key animal models used to evaluate the efficacy of this compound.
Experimental Workflow for a Bleomycin-Induced Pulmonary Fibrosis Study
Caption: Workflow of a typical bleomycin-induced lung fibrosis study.
Bleomycin-Induced Pulmonary Fibrosis Model
-
Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 2.5 to 5 mg/kg) is administered to anesthetized animals. This induces an initial inflammatory response followed by a progressive fibrotic phase.
-
Treatment Protocol: this compound or vehicle is typically administered orally, once or twice daily, starting either prophylactically (on the day of or one day after bleomycin instillation) or therapeutically (once fibrosis is established, e.g., 7-10 days post-bleomycin).
-
Endpoint Analysis: Animals are euthanized at a predetermined time point (e.g., day 14 or 21). Lungs are harvested for:
-
Histological Assessment: Lung sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Picrosirius Red for collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Biochemical Analysis: Lung tissue is homogenized and analyzed for hydroxyproline content, a key amino acid in collagen, to provide a quantitative measure of total collagen deposition.
-
Bleomycin-Induced Scleroderma Model
-
Species and Strain: C57BL/6 or BALB/c mice are frequently used.
-
Induction of Fibrosis: Daily subcutaneous injections of bleomycin (e.g., 100 µ g/day ) are administered to a defined area on the back for a period of 3 to 4 weeks.
-
Treatment Protocol: this compound or vehicle is administered, typically via oral gavage, concurrently with the bleomycin injections.
-
Endpoint Analysis: At the end of the study, skin biopsies are collected from the injection site for:
-
Histological Assessment: Dermal thickness is measured from H&E stained sections.
-
Biochemical Analysis: Skin samples are analyzed for hydroxyproline content to quantify collagen deposition.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Species and Strain: Mice (e.g., C57BL/6) or rats.
-
Induction of Fibrosis: Chronic liver injury is induced by intraperitoneal injections of CCl4 (typically twice weekly) for several weeks (e.g., 4-8 weeks).
-
Treatment Protocol: this compound or vehicle is administered orally, often starting after a few weeks of CCl4 treatment to model a therapeutic intervention.
-
Endpoint Analysis: Livers are harvested for:
-
Histological Assessment: Liver sections are stained with Sirius Red to visualize and quantify collagen deposition. Immunohistochemistry for alpha-smooth muscle actin (α-SMA) is used to identify activated hepatic stellate cells.
-
Biochemical Analysis: Liver tissue is analyzed for hydroxyproline content.
-
Unilateral Ureteral Obstruction (UUO) Model
-
Species and Strain: Mice or rats.
-
Induction of Fibrosis: One ureter is surgically ligated, leading to obstruction and subsequent tubulointerstitial fibrosis in the affected kidney over a period of 7 to 14 days.
-
Treatment Protocol: this compound or vehicle is administered daily, starting at the time of surgery.
-
Endpoint Analysis: The obstructed kidneys are harvested for:
-
Histological Assessment: Kidney sections are stained with Masson's Trichrome or Sirius Red to assess the degree of interstitial fibrosis, which is often scored semi-quantitatively.
-
Biochemical Analysis: Kidney tissue can be analyzed for hydroxyproline content.
-
Conclusion
The preclinical data from various animal models of fibrosis strongly support the in vivo efficacy of this compound as an anti-fibrotic agent. Its mechanism of action, centered on the antagonism of the LPA1 receptor, targets a key pathway in the pathogenesis of fibrotic diseases. The consistent reduction in fibrotic endpoints across models of lung, skin, liver, and kidney fibrosis underscores the potential of this compound as a broad-spectrum anti-fibrotic therapy. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients suffering from fibrotic disorders.
References
- 1. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The LPA1 Antagonist BMS-986020: A Deep Dive into its Impact on Extracellular Matrix Remodeling in Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the mechanism of action and therapeutic potential of BMS-986020, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), with a focus on its effects on extracellular matrix (ECM) remodeling in the context of idiopathic pulmonary fibrosis (IPF).
Introduction: The Role of LPA1 in Fibrosis and the Rationale for this compound
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the excessive deposition of ECM, leading to scarring and irreversible loss of lung function.[1] The signaling molecule lysophosphatidic acid (LPA) and its receptor, LPA1, have been identified as key players in the pathogenesis of fibrosis.[2][3] Activation of the LPA1 receptor by LPA promotes a cascade of events including fibroblast activation, proliferation, migration, and collagen deposition, all of which contribute to the fibrotic process.[1][4]
This compound is a first-generation, orally bioavailable small molecule that acts as a potent and selective antagonist of the LPA1 receptor.[1][5] By blocking the LPA-LPA1 signaling pathway, this compound aims to inhibit the downstream pro-fibrotic effects and thereby slow the progression of diseases like IPF.[1][2] Preclinical studies in mouse models of pulmonary, skin, liver, kidney, and ocular fibrosis demonstrated its anti-fibrotic activity, paving the way for clinical investigation.[2]
Mechanism of Action: Interrupting the Pro-Fibrotic Cascade
This compound exerts its anti-fibrotic effects by competitively binding to the LPA1 receptor, preventing its activation by LPA. This blockade disrupts the downstream signaling pathways that lead to fibroblast activation and subsequent ECM remodeling.
Quantitative Data on the Effects of this compound on Extracellular Matrix Remodeling
A post hoc analysis of the Phase 2 clinical trial (NCT01766817) and in vitro studies have provided quantitative data on the impact of this compound on ECM turnover.[1][6]
In Vitro Effects on Fibrogenesis
The "Scar-in-a-Jar" in vitro model demonstrated that LPA stimulation significantly increased the production of key ECM components and fibroblast activation markers. This compound was shown to potently inhibit this LPA-induced fibrogenesis.[1][7]
| Biomarker | Effect of LPA Stimulation (vs. no stimulation) | Effect of this compound on LPA-induced Production |
| Collagen Formation | ||
| PRO-C1 (Type I Collagen) | Increased | Significantly Reduced[1] |
| PRO-C3 (Type III Collagen) | Increased | Significantly Reduced[1] |
| PRO-C6 (Type VI Collagen) | Increased | Significantly Reduced[1] |
| Fibroblast Activation | ||
| α-SMA (alpha-Smooth Muscle Actin) | Increased | Significantly Reduced[1] |
| FBN-C (Fibronectin) | Increased | Markedly Inhibited[1] |
Clinical Effects on Serum ECM Biomarkers in IPF Patients
In the Phase 2 trial, treatment with this compound for 26 weeks resulted in a significant reduction in the serum levels of most measured ECM-neoepitope biomarkers compared to placebo.[1][6]
| Biomarker | Treatment Effect (this compound vs. Placebo at Week 26) |
| Collagen Formation | |
| PRO-C3 | No significant reduction[1] |
| PRO-C6 | No significant reduction[1] |
| Collagen Degradation | |
| C3M (Type III Collagen) | Significantly Reduced[1] |
| C6M (Type VI Collagen) | Significantly Reduced[1] |
| Other ECM Biomarkers | |
| All other measured ECM-neoepitope biomarkers | Significantly Reduced[1] |
Furthermore, reductions in C3M and C6M levels were associated with more favorable outcomes for Forced Vital Capacity (FVC) and Quantitative Lung Fibrosis (QLF), respectively.[1]
Clinical Efficacy in Idiopathic Pulmonary Fibrosis
The Phase 2 trial (IM136003, NCT01766817) evaluated the safety and efficacy of this compound in patients with IPF.[3][8]
| Parameter | Placebo | This compound (600 mg bid) | p-value |
| Rate of Change in FVC from Baseline to Week 26 | -0.134 L | -0.042 L | 0.049[3] |
Patients treated with 600 mg of this compound twice daily (bid) experienced a significantly slower rate of decline in FVC compared to the placebo group.[3]
Experimental Protocols
"Scar-in-a-Jar" In Vitro Fibrogenesis Model
This model is utilized to directly assess the effects of compounds on fibrogenesis.[1][7]
Methodology:
-
Cell Culture: Primary human lung fibroblasts are cultured under standard conditions.
-
Stimulation: The cells are treated with lysophosphatidic acid (LPA) to induce a fibrotic phenotype, characterized by increased proliferation, differentiation into myofibroblasts, and deposition of ECM proteins.
-
Treatment: In parallel, cells are co-treated with LPA and varying concentrations of this compound. A control group without LPA stimulation is also maintained.
-
Analysis: After a defined incubation period, the culture supernatant is collected. Levels of ECM-neoepitope biomarkers, such as pro-collagens (PRO-C1, PRO-C3, PRO-C6), alpha-smooth muscle actin (α-SMA), and fibronectin (FBN-C), are quantified using enzyme-linked immunosorbent assays (ELISAs).[1][9]
Phase 2 Clinical Trial (NCT01766817)
This was a randomized, double-blind, placebo-controlled, multicenter trial to evaluate the efficacy and safety of this compound in patients with IPF.[3][10][11]
References
- 1. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of this compound, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 9. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idio… [ouci.dntb.gov.ua]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. mayo.edu [mayo.edu]
The Pharmacology of BMS-986020: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases.[1][2][3] Developed by Bristol Myers Squibb, this small molecule was investigated as a potential therapeutic agent for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[4] While demonstrating anti-fibrotic effects in preclinical models and early clinical trials, the development of this compound was ultimately halted due to observations of hepatobiliary toxicity.[2][4] This guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its evaluation.
Mechanism of Action
This compound exerts its primary pharmacological effect by competitively binding to and inhibiting the LPA1 receptor.[3] LPA1 is activated by the bioactive lipid lysophosphatidic acid (LPA), which is produced by the enzyme autotaxin.[4] The activation of LPA1 by LPA initiates a cascade of downstream signaling events that contribute to the initiation and progression of fibrosis.[4]
LPA1 Receptor Signaling
The LPA1 receptor couples to three main families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[5][6][7] Activation of these G proteins leads to the modulation of various downstream effector pathways, including:
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and activation of the PI3K/Akt and MAPK/ERK signaling pathways.[5]
-
Gαq/11 Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[5]
-
Gα12/13 Pathway: Activation of the small GTPase Rho and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is critically involved in cytoskeletal reorganization, cell migration, and the expression of profibrotic genes.[8]
By blocking the LPA1 receptor, this compound inhibits these signaling cascades, thereby attenuating the pro-fibrotic cellular responses induced by LPA, such as fibroblast proliferation, migration, and differentiation into myofibroblasts.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay System | Reference |
| LPA1 Antagonism (pKB) | ~8 | Calcium mobilization assay | [9] |
| LPA1 Inverse Agonism (pEC50) | 7.06 | Dynamic Mass Redistribution (DMR) | [9] |
Table 2: Off-Target Activity of this compound
| Target | IC50 (µM) | Assay System | Reference |
| Bile Salt Export Pump (BSEP) | 4.8 | In vitro transporter inhibition assay | [1] |
| Multidrug Resistance-Associated Protein 4 (MRP4) | 6.2 | In vitro transporter inhibition assay | [1] |
| Multidrug Resistance Protein 3 (MDR3) | 7.5 | In vitro transporter inhibition assay | [1] |
Table 3: Preclinical Pharmacokinetics of the Second-Generation LPA1 Antagonist BMS-986278
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference |
| Mouse | 70 | 37 | [10][11] |
| Rat | 100 | 15 | [10][11] |
| Monkey | 79 | 2.0 | [10][11] |
Experimental Protocols
This section details the methodologies for key in vitro and in vivo experiments used to characterize the pharmacology of this compound.
In Vitro "Scar-in-a-Jar" Fibrosis Model
This model is designed to mimic the fibrotic process in vitro by inducing the deposition of an extracellular matrix by cultured fibroblasts.[12][13][14][15]
Methodology:
-
Cell Culture: Primary human lung fibroblasts (e.g., WI-38 or fibroblasts from IPF patients) are seeded in 24- or 48-well plates and cultured to confluence.[12][14][15]
-
Induction of Fibrosis: The culture medium is supplemented with macromolecular crowding agents (e.g., Ficoll or dextran sulfate) to increase the effective concentration of secreted collagen and promote its deposition.[12][13] Fibrosis is induced by stimulating the cells with a pro-fibrotic agent, typically Transforming Growth Factor-beta 1 (TGF-β1) or LPA.[14][15]
-
Treatment: this compound or other test compounds are added to the culture medium at various concentrations.
-
Endpoint Analysis: After a defined incubation period (typically several days), the cultures are analyzed for markers of fibrosis.[14][15] This can include:
-
Collagen Deposition: Quantification of collagen in the cell layer by staining (e.g., Picrosirius Red) and imaging, or by measuring collagen-specific protein fragments (e.g., PRO-C1, PRO-C3) in the supernatant by ELISA.[14][15]
-
Myofibroblast Differentiation: Assessment of alpha-smooth muscle actin (α-SMA) expression by immunofluorescence or western blotting.
-
Cell Viability and Proliferation: Assays such as MTT or BrdU incorporation.
-
In Vivo Mouse Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model that recapitulates many of the key features of human IPF.[16][17][18][19]
Methodology:
-
Induction of Fibrosis: Mice (commonly C57BL/6 strain) are anesthetized, and a single dose of bleomycin sulfate is administered directly into the lungs via intratracheal instillation.[19] Control animals receive saline.
-
Treatment: this compound or vehicle is administered to the mice, typically via oral gavage, starting at a specified time point after bleomycin instillation and continuing for the duration of the study.
-
Endpoint Analysis: At the end of the study (e.g., 14 or 21 days post-bleomycin), the mice are euthanized, and the lungs are harvested for analysis. Key endpoints include:
-
Histopathology: Lung sections are stained with Masson's trichrome or Picrosirius Red to visualize and quantify collagen deposition. The severity of fibrosis is often assessed using a semi-quantitative scoring system, such as the Ashcroft score.[19]
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of the amino acid hydroxyproline, which is abundant in collagen.
-
Bronchoalveolar Lavage (BAL): The inflammatory cell infiltrate and cytokine levels in the lungs are assessed by analyzing the fluid collected from a lung lavage.
-
Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., collagen I, α-SMA, CTGF) in lung tissue is measured by qPCR.
-
Phase 2 Clinical Trial in Idiopathic Pulmonary Fibrosis (NCT01766817)
This study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in patients with IPF.[20]
Methodology:
-
Patient Population: Patients with a diagnosis of IPF, confirmed by high-resolution computed tomography (HRCT) or surgical lung biopsy.
-
Study Design: Patients were randomized to receive one of three treatments for 26 weeks:
-
This compound 600 mg once daily
-
This compound 600 mg twice daily
-
Placebo
-
-
Primary Endpoint: The rate of decline in Forced Vital Capacity (FVC), a key measure of lung function, from baseline to week 26.
-
Secondary Endpoints: Included changes in other pulmonary function tests, patient-reported outcomes, and safety and tolerability assessments.
Visualizations
LPA1 Signaling Pathway
Caption: LPA1 receptor signaling pathways in fibrosis.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound is a well-characterized LPA1 receptor antagonist that has provided valuable insights into the role of the LPA1 signaling pathway in fibrosis. Despite its discontinuation for the treatment of IPF due to off-target hepatobiliary toxicity, the extensive preclinical and clinical data generated for this compound continue to inform the development of next-generation LPA1 antagonists with improved safety profiles. The experimental models and methodologies described in this guide are central to the ongoing research and development of novel anti-fibrotic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid receptor - Proteopedia, life in 3D [proteopedia.org]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 10. | BioWorld [bioworld.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. The Scar-in-a-Jar: studying potential antifibrotic compounds from the epigenetic to extracellular level in a single well - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Scar-in-a-Jar : In Vitro Fibrosis Model for Anti-Fibrotic Drug Testing | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. nordicbioscience.com [nordicbioscience.com]
- 16. A novel, orally active LPA(1) receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysophosphatidic Acid Receptor–2 Deficiency Confers Protection against Bleomycin-Induced Lung Injury and Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BMS-986020 in the "Scar-in-a-Jar" Fibrosis Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing BMS-986020, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in the "Scar-in-a-Jar" in vitro model of fibrosis.[1][2] This assay is a valuable tool for assessing the anti-fibrotic potential of compounds by mimicking the crowded extracellular environment that promotes collagen deposition and scar formation.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that acts as a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[3][4][5] The LPA-LPA1 signaling pathway is a key driver of fibrosis in various organs, including the lung, kidney, skin, and liver.[3][6][7] Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), initiates a cascade of pro-fibrotic cellular responses, including fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as excessive extracellular matrix (ECM) deposition.[6][8][9] By blocking this pathway, this compound has demonstrated anti-fibrotic effects in preclinical models and has been investigated in clinical trials for idiopathic pulmonary fibrosis (IPF).[1][3][10]
The "Scar-in-a-Jar" Assay
The "Scar-in-a-Jar" assay is a three-dimensional in vitro model that utilizes macromolecular crowding to accelerate and enhance the deposition of extracellular matrix by fibroblasts.[1][11][12][13] This method creates a more physiologically relevant environment compared to traditional 2D cell culture, allowing for the formation of a "scar"-like matrix that can be quantified.[11][12] The assay is a robust and medium-throughput platform for screening and characterizing the efficacy of anti-fibrotic compounds.[11]
Signaling Pathway of LPA1 in Fibrosis
The following diagram illustrates the signaling pathway initiated by LPA binding to the LPA1 receptor, leading to pro-fibrotic cellular responses. This compound acts by competitively inhibiting this initial binding step.
Experimental Protocol: "Scar-in-a-Jar" Assay with this compound
This protocol is adapted from studies that have successfully utilized this compound in the "Scar-in-a-Jar" model.[1][2]
Materials:
-
Human lung fibroblasts (e.g., Lonza, cat. no. CC-2512)[1]
-
Fibroblast Growth Medium (FGM-2) with supplements
-
Dulbecco's Modified Eagle Medium (DMEM) + GlutaMax
-
Fetal Bovine Serum (FBS)
-
Ficoll 70 and Ficoll 400
-
L-Ascorbic acid
-
Transforming growth factor beta 1 (TGF-β1) or Lysophosphatidic acid (LPA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
48-well or 96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-Collagen I, anti-α-SMA)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI, Hoechst)
-
ELISA kits for ECM-neoepitope biomarkers (e.g., C3M, C6M)[1]
Experimental Workflow:
References
- 1. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. domainex.co.uk [domainex.co.uk]
- 12. The Scar-in-a-Jar : In Vitro Fibrosis Model for Anti-Fibrotic Drug Testing | Springer Nature Experiments [experiments.springernature.com]
- 13. The Scar-in-a-Jar: studying potential antifibrotic compounds from the epigenetic to extracellular level in a single well - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986020 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Activation of the LPA1 receptor by its ligand, lysophosphatidic acid (LPA), is implicated in various pathological processes, particularly tissue fibrosis.[3][4] this compound has been investigated for its therapeutic potential in conditions such as idiopathic pulmonary fibrosis (IPF).[1][5] These application notes provide detailed information and protocols for the use of this compound in in vitro cell culture experiments to study its effects on LPA1 signaling and cellular responses.
Mechanism of Action
This compound functions by competitively blocking the binding of LPA to the LPA1 receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and extracellular matrix deposition, key events in the progression of fibrosis.[4][6] While highly selective for LPA1, at higher concentrations, this compound has been shown to inhibit other transporters, which should be a consideration in experimental design.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Receptor and Transporter Inhibition
| Target | Assay Type | IC50 / Kb | Species | Source |
| LPA1 | Radioligand Binding | 0.0067 µM (Kb) | Human | [2] |
| LPA1 | Calcium Mobilization (CHO cells) | 0.3 µM (IC50) | Human | [2] |
| LPA3 | Calcium Mobilization (CHO cells) | >1 µM (IC50) | Human | [2] |
| BSEP | Cell-free assay | 1.8 µM (IC50) | Not Specified | [7] |
| BSEP | Cell-free assay | 4.8 µM (IC50) | Not Specified | [1][5] |
| MRP3 | Cell-free assay | 22 µM (IC50) | Not Specified | [7] |
| MRP4 | Cell-free assay | 6.2 µM (IC50) | Not Specified | [1][5][7] |
| MDR3 | Cell-free assay | 7.5 µM (IC50) | Not Specified | [1][5] |
| OATP1B1 | Not Specified | 0.17 µM (IC50) | Not Specified | [2] |
| OATP1B3 | Not Specified | 0.57 µM (IC50) | Not Specified | [2] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Type | Assay | Effective Concentration Range | Effect | Source |
| Human Lung Fibroblasts | Scar-in-a-Jar (Fibrogenesis) | 0.01 - 5 µM | Inhibition of LPA-induced fibrogenesis | [1][4] |
| Human Lung Fibroblasts | Scar-in-a-Jar (Fibrogenesis) | ~0.5 µM | Maximal inhibition of biomarker production | [4] |
| LPA1+ Cells | Radioligand Displacement | 0.1 - 10 nM | Concentration-dependent displacement of radioligand | [5] |
| Human Hepatocytes & Cholangiocytes | Mitochondrial Function | ≥10 µM | Inhibition of mitochondrial respiration | [7] |
Signaling Pathway
This compound targets the LPA1 receptor, a G protein-coupled receptor (GPCR). Upon binding of LPA, the LPA1 receptor activates downstream signaling cascades that contribute to fibrotic processes. This compound blocks this initial activation step.
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
General Recommendations for Cell Culture
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] Prepare a concentrated stock solution (e.g., 10-20 mM) and dilute it in culture medium to the final desired concentration.
-
Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.[1]
-
Concentration Range: Based on published data, a concentration range of 0.01 µM to 10 µM is a reasonable starting point for most cell-based assays. For LPA1-specific effects, concentrations between 0.01 µM and 1 µM are recommended to avoid off-target effects.[1][7]
Protocol 1: Inhibition of LPA-Induced Fibroblast Activation ("Scar-in-a-Jar" Model)
This protocol is adapted from studies using human lung fibroblasts to model fibrogenesis.[1][4]
Materials:
-
Human lung fibroblasts
-
Culture plates (48-well recommended)[1]
-
Dulbecco's Modified Eagle Medium (DMEM) with GlutaMax[1]
-
Fetal Bovine Serum (FBS)
-
Ficoll 70 and Ficoll 400[1]
-
Ascorbic acid[1]
-
Transforming growth factor-beta 1 (TGF-β1) (as a positive control for fibrosis)[4]
-
Lysophosphatidic acid (LPA)[4]
-
This compound
-
DMSO
-
Cell viability assay (e.g., alamarBlue)[1]
-
LDH cytotoxicity assay kit[1]
-
ELISA kits for fibrosis biomarkers (e.g., pro-collagen type I)
Procedure:
-
Cell Seeding: Seed human lung fibroblasts in 48-well plates at a density appropriate for a 12-day culture period.
-
Culture Medium Preparation: Prepare the culture medium consisting of DMEM + GlutaMax supplemented with 0.4% FBS, 37.5 mg/mL Ficoll 70, 25 mg/mL Ficoll 400, and 1% ascorbic acid.[1]
-
Treatment Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in the culture medium to achieve final concentrations ranging from 0.01 µM to 5 µM.[1]
-
Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.05%).[1]
-
Prepare stimulation media containing either 1 ng/mL TGF-β1 or 20 µM LPA.[4]
-
-
Cell Treatment:
-
After allowing the cells to adhere overnight, replace the medium with the prepared treatment media containing either vehicle, this compound alone, stimulators alone, or a combination of stimulators and this compound.
-
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2 for 12 days.[1]
-
Medium Change: Change the medium with freshly prepared treatments on Day 4 and Day 8.[1] Collect the supernatants at these time points and at the end of the experiment (Day 12) and store them at -20°C for biomarker analysis.[1]
-
Assessment of Cell Viability and Cytotoxicity:
-
Analysis of Fibrosis Markers: Analyze the collected supernatants for the levels of fibrosis-related biomarkers (e.g., pro-collagen peptides) using ELISA.
Caption: Experimental workflow for the "Scar-in-a-Jar" in vitro fibrogenesis model.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[2] Ensure the stock solution is fully dissolved before diluting it in the aqueous culture medium. If precipitation occurs, gentle warming and sonication may aid dissolution.
-
Cytotoxicity: While generally well-tolerated at effective concentrations for LPA1 antagonism, this compound has been shown to affect mitochondrial function at concentrations of 10 µM and higher.[7] It is crucial to perform cell viability and cytotoxicity assays to ensure that the observed effects are not due to cellular toxicity.
-
Off-Target Effects: Be mindful of the potential off-target effects of this compound, especially at concentrations above 1 µM.[1][7] If your experimental system expresses the off-target transporters in significant amounts, consider using a lower concentration of this compound or a different LPA1 antagonist with a cleaner off-target profile.
-
Hepatobiliary Toxicity: It is important to note that clinical development of this compound was halted due to hepatobiliary toxicity observed in a Phase 2 trial.[7][8] This toxicity was linked to the inhibition of bile acid transporters and mitochondrial function and is considered specific to the this compound molecule, not a class effect of LPA1 antagonism.[4][7] This should be a key consideration when interpreting data from liver cell models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of hepatobiliary toxicity of the LPA1 antagonist this compound developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparing BMS-986020 Stock Solution for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] It is an investigational compound that has been evaluated for the treatment of idiopathic pulmonary fibrosis (IPF).[1][4][5] As a critical tool in preclinical research, the accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₆N₂O₅ | [6] |
| Molecular Weight | 482.53 g/mol | [6] |
| CAS Number | 1257213-50-5 | [7] |
| Appearance | Crystalline solid | [7] |
| Purity | ≥95% | [7] |
Solubility Data
The solubility of this compound in various solvents is a critical factor in the preparation of stock solutions. The following table summarizes the reported solubility data.
| Solvent | Solubility | Notes | Source |
| DMSO | up to 125 mg/mL (259.05 mM) | May require sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [2] |
| Ethanol | 20 mg/mL | [7] | |
| DMF | 33 mg/mL | [7] | |
| Water | Insoluble | [2] | |
| DMF:PBS (pH 7.2) (1:40) | 0.02 mg/mL | [7] | |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (4.31 mM) | Clear solution. | |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (4.31 mM) | Clear solution. | |
| 0.5% CMC/saline water | 5 mg/mL (10.36 mM) | Suspended solution, may require sonication. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for most in vitro applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 207.24 µL of DMSO per 1 mg of this compound).
-
Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator for a short period to aid dissolution. Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol provides an example of how to prepare a this compound formulation suitable for in vivo administration, based on common solvent systems.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
Initial Dilution: In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Addition of PEG300: Add 4 volumes of PEG300 for every 1 volume of the DMSO stock solution and mix thoroughly.
-
Addition of Tween-80: Add 0.5 volumes of Tween-80 for every 1 volume of the initial DMSO stock solution and mix until the solution is homogenous.
-
Final Dilution with Saline: Add 4.5 volumes of saline for every 1 volume of the initial DMSO stock solution to reach the final desired concentration. Mix thoroughly. This will result in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Use: This formulation should be prepared fresh before each experiment and used immediately.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.
Caption: A flowchart detailing the preparation of a this compound stock solution.
Signaling Pathway of this compound
This compound acts as an antagonist to the LPA1 receptor, thereby inhibiting downstream signaling pathways implicated in fibrosis.
Caption: The antagonistic effect of this compound on the LPA1 signaling pathway.
Safety Precautions
This compound is a research chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of the powder. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Disclaimer
This document is intended for research use only and is not for human or veterinary use. The information provided is based on publicly available data and should be used as a guide. Researchers should always perform their own validation and optimization of protocols for their specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for BMS-986020 Administration in Mouse Models of Idiopathic Pulmonary Fibrosis (IPF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA receptor 1 (LPA1), has been identified as a key driver of fibrosis. BMS-986020 is a potent and selective antagonist of the LPA1 receptor. Preclinical studies have demonstrated its anti-fibrotic efficacy in various animal models of fibrosis, including lung fibrosis.[1] Although its clinical development was halted due to hepatotoxicity concerns, this compound remains a valuable tool for preclinical research into the mechanisms of pulmonary fibrosis and the therapeutic potential of LPA1 antagonism.
These application notes provide detailed protocols for the administration of this compound in the bleomycin-induced mouse model of IPF, a widely used and well-characterized model that recapitulates many features of the human disease.
Signaling Pathway of LPA1 in Pulmonary Fibrosis
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through G protein-coupled receptors, with LPA1 being a key receptor implicated in fibrotic processes. In the context of lung injury, elevated levels of LPA activate LPA1 on various cell types, including fibroblasts and endothelial cells. This activation triggers a cascade of downstream signaling events that contribute to the pathogenesis of pulmonary fibrosis. Key events include fibroblast recruitment and differentiation into myofibroblasts, increased extracellular matrix deposition (including collagen), and enhanced vascular permeability.[1][2]
Caption: LPA1 signaling pathway in pulmonary fibrosis.
Experimental Protocols
Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
This protocol describes the induction of pulmonary fibrosis in mice using intratracheal administration of bleomycin.
Materials:
-
Bleomycin sulfate (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Animal clippers
-
Surgical scrub (e.g., povidone-iodine)
-
Sterile surgical instruments (scissors, forceps)
-
24-gauge, 1-inch gavage needle with a blunted tip or a specialized mouse intubation cannula
-
Fiber optic light source for visualization of the trachea
Procedure:
-
Preparation of Bleomycin Solution: Reconstitute bleomycin sulfate in sterile 0.9% saline to a final concentration of 1-3 U/mL. The optimal dose should be determined in a pilot study, but a common starting point is 1.5 U/kg body weight.
-
Animal Preparation: Anesthetize the mouse using the chosen anesthetic. Ensure a proper level of anesthesia is achieved (lack of pedal withdrawal reflex).
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board, with its head tilted back to extend the neck.
-
Gently open the mouth and pull the tongue to the side to visualize the glottis. A fiber optic light can be used to illuminate the trachea.
-
Carefully insert the gavage needle or cannula into the trachea, passing the vocal cords.
-
Administer a single bolus of the bleomycin solution (typically 50 µL for a 20-25 g mouse).
-
A small bolus of air (50-100 µL) can be administered immediately after the bleomycin to ensure its distribution into the distal airways.
-
-
Recovery: Remove the needle and allow the mouse to recover in a clean, warm cage. Monitor the animal closely until it is fully ambulatory.
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group of mice using the same procedure.
-
Post-Procedure Monitoring: Monitor the mice daily for weight loss and signs of distress. Fibrosis typically develops over 14-21 days.
Preparation and Administration of this compound
This protocol describes the preparation and oral administration of this compound to mice.
Materials:
-
This compound powder
-
Vehicle for oral gavage (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or a suspension in 0.5% methylcellulose with 0.1% Tween 80)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
-
Balance and weighing paper
-
Mortar and pestle or homogenizer
Procedure:
-
Preparation of Dosing Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. A dose of 30 mg/kg administered twice daily has been shown to be effective in a rat model of bleomycin-induced lung fibrosis. A dose-response study in mice (e.g., 10, 30, and 60 mg/kg, twice daily) is recommended to determine the optimal dose.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the chosen vehicle. For a 0.5% CMC solution, slowly add CMC powder to sterile water while stirring vigorously until fully dissolved.
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously to create a homogenous suspension. A final volume of 100-200 µL per mouse is typical.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle into the side of the mouth and gently guide it along the roof of the mouth towards the esophagus. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the this compound suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
-
Treatment Schedule:
-
Begin treatment with this compound either prophylactically (starting on the same day as bleomycin administration) or therapeutically (starting 7-10 days after bleomycin administration).
-
Continue daily or twice-daily administration until the end of the study (typically day 14 or 21 post-bleomycin).
-
The vehicle control group should receive the same volume of the vehicle solution on the same schedule.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a bleomycin-induced mouse model of IPF.
Caption: Experimental workflow for this compound in a mouse IPF model.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Lung Collagen Content
| Treatment Group | Dose (mg/kg, b.i.d.) | Lung Collagen (µ g/lung ) | % Inhibition |
| Saline + Vehicle | - | Value ± SEM | - |
| Bleomycin + Vehicle | - | Value ± SEM | - |
| Bleomycin + this compound | 10 | Value ± SEM | Value |
| Bleomycin + this compound | 30 | Value ± SEM | Value |
| Bleomycin + this compound | 60 | Value ± SEM | Value |
Table 2: Effect of this compound on Lung Hydroxyproline Content
| Treatment Group | Dose (mg/kg, b.i.d.) | Hydroxyproline (µg/mg lung tissue) | % Reduction |
| Saline + Vehicle | - | Value ± SEM | - |
| Bleomycin + Vehicle | - | Value ± SEM | - |
| Bleomycin + this compound | 10 | Value ± SEM | Value |
| Bleomycin + this compound | 30 | Value ± SEM | Value |
| Bleomycin + this compound | 60 | Value ± SEM | Value |
Table 3: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cell Counts
| Treatment Group | Dose (mg/kg, b.i.d.) | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Saline + Vehicle | - | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Bleomycin + Vehicle | - | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Bleomycin + this compound | 10 | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Bleomycin + this compound | 30 | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Bleomycin + this compound | 60 | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Conclusion
These application notes provide a comprehensive guide for the administration and evaluation of the LPA1 antagonist, this compound, in a preclinical mouse model of IPF. The detailed protocols and workflow are intended to assist researchers in designing and executing robust studies to further investigate the role of the LPA-LPA1 axis in pulmonary fibrosis and to evaluate the therapeutic potential of targeting this pathway. Adherence to these standardized methods will enhance the reproducibility and comparability of findings across different laboratories.
References
Application Notes: High-Throughput Screening for LPA1 Receptor Antagonists Using a Calcium Mobilization Assay with BMS-986020
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G-protein coupled receptors (GPCRs), including the lysophosphatidic acid receptor 1 (LPA1).[1] The LPA1 receptor is implicated in a variety of physiological and pathological processes, including fibrosis.[2] BMS-986020 is a potent and selective antagonist of the LPA1 receptor.[2][3] Upon activation by its ligand, LPA, the LPA1 receptor couples to Gq/11 proteins, initiating a signaling cascade that results in the release of intracellular calcium (Ca2+).[1] This increase in cytosolic calcium can be readily detected using fluorescent calcium indicators, providing a robust method for assessing receptor activation and the efficacy of antagonists like this compound. This application note provides a detailed protocol for a calcium mobilization assay to characterize the inhibitory activity of this compound on the human LPA1 receptor.
Principle of the Assay
The assay quantifies the ability of a test compound, such as this compound, to inhibit the increase in intracellular calcium triggered by an LPA1 receptor agonist (LPA). Cells stably expressing the human LPA1 receptor are pre-loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium. When the cells are stimulated with LPA, the activation of the LPA1 receptor leads to a signaling cascade culminating in the release of calcium from the endoplasmic reticulum, causing a sharp rise in intracellular calcium concentration and a corresponding increase in fluorescence. In the presence of an LPA1 antagonist like this compound, this LPA-induced calcium mobilization is inhibited, resulting in a reduced fluorescence signal. The potency of the antagonist is determined by measuring the concentration-dependent inhibition of the agonist-induced fluorescence signal.
Quantitative Data Summary
The inhibitory potency of this compound and the agonist activity of LPA at the LPA1 receptor can be quantified and are summarized below.
| Compound | Parameter | Value | Cell Line | Assay Type |
| LPA (18:1) | pEC50 | ~7.5 | CHO cells expressing human LPA1 | Calcium Mobilization |
| This compound | pKB | ~8 | CHO cells expressing human LPA1 | Calcium Mobilization |
| This compound | IC50 (estimated) | ~10 nM | CHO cells expressing human LPA1 | Calcium Mobilization |
Note: The pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). The pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist, providing a measure of its potency. The IC50 is the half-maximal inhibitory concentration.
LPA1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by LPA binding to the LPA1 receptor, leading to the release of intracellular calcium.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dynamic Mass Redistribution Assay for the Characterization of BMS-986020, a Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][2][3] Activation of LPA1 by its endogenous ligand, lysophosphatidic acid (LPA), triggers a cascade of intracellular signaling events that promote fibroblast proliferation and migration, key processes in the development of fibrosis.[3] Dynamic Mass Redistribution (DMR) is a label-free, whole-cell assay technology that provides an integrated and kinetic readout of cellular responses to receptor modulation.[4][5] This application note describes the use of a DMR assay for the functional characterization of this compound.
Principle of Dynamic Mass Redistribution (DMR) Assay
The DMR assay is a non-invasive technique that measures changes in the local refractive index at the bottom of a microplate well, which is coated with a resonant waveguide grating biosensor.[4][6] When cells are seeded on the biosensor, any movement or rearrangement of cellular components, such as proteins and organelles, in response to a stimulus (e.g., ligand binding to a receptor) alters the distribution of mass within the cell. This change in mass is detected as a shift in the resonant wavelength of the reflected light, providing a real-time, integrated measure of the cellular response.[4][6] This phenotypic assay format is particularly useful for studying GPCR signaling as it captures the sum of all downstream signaling events.
This compound Quantitative Data
The following table summarizes the available quantitative data for this compound. Notably, in DMR assays, this compound has been shown to act as an inverse agonist at the human LPA1 receptor.[7][8][9]
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| Human LPA1 Receptor | Dynamic Mass Redistribution | CHO-LPA1 | Activity | Inverse Agonist | [7][8][9] |
| Human LPA1 Receptor | Calcium Mobilization | CHO-LPA1 | Activity | Antagonist | [7][8] |
| Bile Salt Export Pump (BSEP) | In vitro transporter inhibition | - | IC50 | 1.8 - 4.8 µM | [1][10][11][12][13] |
| Multidrug Resistance-Associated Protein 4 (MRP4) | In vitro transporter inhibition | - | IC50 | 6.2 µM | [1][12][13] |
| Multidrug Resistance Protein 3 (MDR3) | In vitro transporter inhibition | - | IC50 | 7.5 µM | [1][12][13] |
Signaling Pathway of LPA1 and Inhibition by this compound
Lysophosphatidic acid (LPA) binds to the LPA1 receptor, a G protein-coupled receptor (GPCR). This binding activates intracellular signaling pathways, primarily through Gαi, Gαq, and Gα12/13 proteins. These pathways lead to downstream effects such as cell proliferation, migration, and differentiation, which contribute to fibrosis. This compound acts as an antagonist, blocking the binding of LPA to the LPA1 receptor and thereby inhibiting these pro-fibrotic signaling cascades.
Caption: LPA1 signaling pathway and its inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing the human LPA1 receptor (CHO-LPA1).
-
Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Ligands: Lysophosphatidic Acid (LPA) (agonist), this compound (antagonist/inverse agonist).
-
Microplates: 384-well Epic® biosensor microplates (Corning or equivalent).
-
DMR Instrument: Epic® system or equivalent label-free detection system.
Cell Preparation for DMR Assay
-
Culture CHO-LPA1 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in culture medium and perform a cell count.
-
Seed the cells into a 384-well biosensor microplate at a density of 15,000-20,000 cells per well in 40 µL of culture medium.[14][15]
-
Incubate the microplate at 37°C with 5% CO2 for 18-24 hours to allow for cell attachment and formation of a confluent monolayer.[15]
DMR Assay Protocol for this compound (Antagonist/Inverse Agonist Mode)
-
Plate Preparation:
-
On the day of the assay, remove the microplate from the incubator.
-
Gently wash the cells twice with 40 µL of assay buffer.
-
After the final wash, leave 30 µL of assay buffer in each well.
-
Place the plate in the DMR instrument and allow it to equilibrate for at least 1 hour at a controlled temperature (e.g., 28°C).[6]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer at 4x the final desired concentration.
-
Prepare a solution of LPA in assay buffer at 4x the final desired concentration (e.g., EC80 concentration as determined from a prior agonist dose-response experiment).
-
Include a vehicle control (e.g., DMSO in assay buffer).
-
-
DMR Measurement:
-
Establish a stable baseline reading for 2-5 minutes.
-
Add 10 µL of the diluted this compound solutions or vehicle to the appropriate wells.
-
Record the cellular response for 30-60 minutes to measure any inverse agonist activity.
-
Following the incubation with this compound, add 10 µL of the LPA solution to stimulate the cells.
-
Continue to record the DMR signal for another 30-60 minutes to measure the antagonistic effect of this compound on the LPA-induced response.
-
-
Data Analysis:
-
The DMR signal is typically measured in picometers (pm).
-
For inverse agonist activity, plot the peak or end-point DMR response against the concentration of this compound.
-
For antagonist activity, plot the LPA-induced DMR response against the concentration of this compound.
-
Calculate IC50 values using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Experimental Workflow for DMR Assay
The following diagram illustrates the general workflow for performing a DMR assay to characterize an antagonist like this compound.
Caption: General workflow for a DMR antagonist assay.
Conclusion
The Dynamic Mass Redistribution assay is a powerful, label-free method for the functional characterization of compounds targeting GPCRs like LPA1. This application note provides a framework for utilizing DMR to assess the activity of this compound, demonstrating its utility in identifying both antagonistic and inverse agonistic properties. The integrated nature of the DMR response offers a valuable phenotypic perspective in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Label-free cell-based dynamic mass redistribution assays [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.unipd.it [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of hepatobiliary toxicity of the LPA1 antagonist this compound developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands [frontiersin.org]
Application Notes and Protocols for Inhibiting LPA-Induced Cell Migration with BMS-986020
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in various cellular processes, including cell migration.[1][2] It exerts its effects by activating a family of G protein-coupled receptors (GPCRs), with the LPA receptor 1 (LPA1) being a key mediator of pro-migratory signals.[3][4] Dysregulation of the LPA-LPA1 signaling axis is implicated in pathological conditions such as idiopathic pulmonary fibrosis (IPF) and cancer.[1][5]
BMS-986020 is a potent and selective antagonist of the LPA1 receptor.[6][7] It has been investigated for its anti-fibrotic properties and its ability to modulate LPA-driven cellular responses.[1][5] These application notes provide detailed protocols for utilizing this compound to inhibit LPA-induced cell migration in vitro, present relevant quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action: LPA1 Signaling in Cell Migration
LPA binding to the LPA1 receptor activates heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13.[8] This initiates downstream signaling cascades that converge on the reorganization of the actin cytoskeleton, a critical step in cell migration. A key pathway involves the activation of the small GTPase RhoA through Gα12/13, leading to the activation of Rho-associated kinase (ROCK).[8][9][10] ROCK, in turn, promotes the formation of stress fibers and focal adhesions, driving cell motility.[9][10] this compound competitively inhibits the binding of LPA to LPA1, thereby blocking these downstream pro-migratory signals.
Quantitative Data
The following table summarizes the inhibitory activity of this compound from in vitro studies. While direct IC50 values for cell migration inhibition are not extensively published, the data on fibrogenesis, which involves cell migration and extracellular matrix (ECM) deposition, provides a strong indication of its potency in a relevant biological context.
| Parameter | Cell Type | Assay | Inhibitor | IC50 / Effective Concentration | Reference |
| Fibrogenesis / ECM Formation | Human Lung Fibroblasts | Scar-in-a-Jar | This compound | ~100-500 nM (approx. IC100) | [1] |
| Bile Salt Export Pump (BSEP) Inhibition | - | Cell-free | This compound | 4.8 µM | [6][7] |
| Multidrug Resistance-Associated Protein 4 (MRP4) Inhibition | - | Cell-free | This compound | 6.2 µM | [6][7] |
| Multidrug Resistance Protein 3 (MDR3) Inhibition | - | Cell-free | This compound | 7.5 µM | [6][7] |
Note: The off-target inhibition of bile acid transporters (BSEP, MRP4, MDR3) has been associated with hepatobiliary toxicity observed in clinical trials.[11][12][13]
Experimental Protocols
Two standard in vitro assays to assess the inhibitory effect of this compound on LPA-induced cell migration are the Transwell (Boyden Chamber) Assay and the Scratch (Wound Healing) Assay.
Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant (LPA) through a porous membrane.
Materials:
-
Cells of interest (e.g., fibroblasts, cancer cell lines)
-
This compound (resuspended in DMSO)
-
Lysophosphatidic acid (LPA)
-
Serum-free cell culture medium
-
24-well plates with Transwell inserts (e.g., 8 µm pore size)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope or plate reader
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. On the day of the experiment, harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[14]
-
Assay Setup:
-
Add 600 µL of serum-free medium containing LPA (e.g., 1 µM) to the lower wells of a 24-well plate. Include a negative control with serum-free medium only.[15]
-
In separate tubes, prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 1 nM to 10 µM to generate a dose-response curve. Include a vehicle control (e.g., 0.1% DMSO).
-
Add the cell suspension to the this compound dilutions and pre-incubate for 30 minutes at 37°C.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the cell/inhibitor suspension to the upper chamber of each insert.[14]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Staining and Quantification:
-
After incubation, remove the inserts.
-
Use a cotton swab to gently remove non-migrated cells from the upper surface of the membrane.[15]
-
Fix the migrated cells on the bottom of the membrane with methanol for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantify migration by either counting the number of stained cells in several random microscopic fields or by eluting the dye (e.g., with 10% acetic acid) and measuring the absorbance.[14]
-
-
Data Analysis: Express the data as a percentage of migration relative to the LPA-only control (set to 100%). Plot the percentage of migration against the log of the this compound concentration to determine the IC50 value.
Scratch (Wound Healing) Assay
This assay measures the ability of a confluent cell monolayer to migrate and close a mechanically created "wound".
Materials:
-
Cells of interest
-
This compound
-
LPA
-
Cell culture plates (e.g., 6-well or 12-well)
-
Sterile pipette tips (e.g., p200)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Wounding:
-
Once the monolayer is confluent, use a sterile pipette tip to create a straight "scratch" across the center of each well.[3]
-
Gently wash the wells with medium to remove detached cells and debris.
-
-
Treatment: Add fresh medium containing a fixed concentration of LPA and varying concentrations of this compound (and a vehicle control) to the respective wells.
-
Imaging:
-
Immediately capture images of the scratch in predefined locations for each well. This represents the 0-hour time point.[15]
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure for each condition relative to the initial (0-hour) area.
-
Compare the rate of wound closure between the different treatment groups.
-
Conclusion
This compound is a valuable tool for investigating the role of the LPA1 receptor in cell migration. The protocols provided here offer standardized methods to quantify the inhibitory effects of this compound on LPA-induced cell migration. Researchers should consider the relevant concentrations based on the available in vitro data and be mindful of the compound's off-target effects at higher concentrations. These studies can provide critical insights into the therapeutic potential of LPA1 antagonism in diseases driven by aberrant cell migration.
References
- 1. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid induces migration of human lung-resident mesenchymal stem cells through the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of this compound, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Collagen Deposition In Vitro with BMS-986020
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 signaling pathway is critically involved in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), by promoting fibroblast activation, proliferation, and subsequent deposition of extracellular matrix (ECM) components, most notably collagen.[1][2] In vitro studies are essential for elucidating the anti-fibrotic mechanisms of compounds like this compound. This document provides detailed application notes and protocols for utilizing this compound to study collagen deposition in vitro, primarily focusing on the "Scar-in-a-Jar" model, a physiologically relevant 3D culture system that mimics the fibrotic microenvironment.[1]
Mechanism of Action of this compound
Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to its G protein-coupled receptor LPA1 on the surface of fibroblasts, triggers a cascade of intracellular signaling events. This signaling promotes the transcription of pro-fibrotic genes, leading to increased synthesis and deposition of collagen. This compound acts as a competitive antagonist at the LPA1 receptor, blocking the binding of LPA and thereby inhibiting the downstream signaling pathways that lead to collagen production and fibroblast activation.[1][2]
Below is a diagram illustrating the LPA1 signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the dose-dependent inhibitory effect of this compound on LPA-induced collagen production in the "Scar-in-a-Jar" in vitro model using human lung fibroblasts. The data is derived from graphical representations in preclinical studies.[3] The biomarkers PRO-C1, PRO-C3, and PRO-C6 are specific N-terminal pro-peptides cleaved during the formation of type I, III, and VI collagen, respectively, and serve as direct measures of collagen synthesis.
| This compound Concentration (µM) | LPA Stimulation (20 µM) | PRO-C1 Production (Relative to LPA Control) | PRO-C3 Production (Relative to LPA Control) | PRO-C6 Production (Relative to LPA Control) |
| 0 | + | 100% | 100% | 100% |
| 0.01 | + | ~85% | ~90% | ~80% |
| 0.05 | + | ~60% | ~70% | ~55% |
| 0.1 | + | ~40% | ~50% | ~35% |
| 0.5 | + | ~15% | ~20% | ~10% |
| 1 | + | <10% | <15% | <5% |
| 5 | + | <5% | <10% | <5% |
Note: The approximate IC100 for this compound-mediated inhibition of ECM formation has been reported to be in the range of 100–500 nM.[1]
Experimental Protocols
"Scar-in-a-Jar" In Vitro Fibrogenesis Assay
This protocol details the use of a macromolecular crowding approach to enhance collagen deposition by human lung fibroblasts in a 3D-like in vitro environment.
Workflow Diagram:
Materials:
-
Human lung fibroblasts (e.g., Lonza, cat. no. CC-2512)
-
48-well tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) + GlutaMax
-
Fetal Bovine Serum (FBS)
-
Ficoll 70 (37.5 mg/mL)
-
Ficoll 400 (25 mg/mL)
-
Ascorbic acid (1%)
-
Lysophosphatidic acid (LPA) (20 µM working solution)
-
This compound (stock solution in DMSO, with serial dilutions)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for PRO-C1, PRO-C3, and PRO-C6
Procedure:
-
Cell Seeding: Seed human lung fibroblasts in 48-well plates at a density that allows them to reach confluence within 2-3 days. Culture in DMEM supplemented with 10% FBS.
-
Cell Starvation: Once confluent, aspirate the growth medium and wash the cells once with PBS. Replace with a low serum medium (e.g., DMEM + 0.4% FBS) and incubate for 24 hours to synchronize the cells.
-
Preparation of Crowding Medium: Prepare the "Scar-in-a-Jar" medium by supplementing DMEM + GlutaMax with 0.4% FBS, 37.5 mg/mL Ficoll 70, 25 mg/mL Ficoll 400, and 1% ascorbic acid.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in the crowding medium. Also, prepare a vehicle control with the same final concentration of DMSO. Aspirate the starvation medium from the cells and add the this compound-containing or vehicle control medium. Incubate for 1-2 hours.
-
LPA Stimulation: Prepare a working solution of LPA in the crowding medium. Add the LPA solution to the appropriate wells to a final concentration of 20 µM. For unstimulated controls, add an equivalent volume of crowding medium without LPA.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration (e.g., 4, 8, or 12 days). Change the medium with freshly prepared treatments every 4 days.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants and store them at -80°C until analysis.
-
Analysis of Collagen Biomarkers: Quantify the levels of PRO-C1, PRO-C3, and PRO-C6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Analysis of Collagen Biomarkers (PRO-C1, PRO-C3, PRO-C6) by ELISA
Principle:
Competitive enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific collagen pro-peptides in the cell culture supernatant. In this format, the antigen in the sample competes with a labeled antigen for binding to a limited number of antibody binding sites. The amount of labeled antigen bound is inversely proportional to the concentration of the antigen in the sample.
General Protocol (refer to specific kit instructions for details):
-
Plate Preparation: A microplate is pre-coated with a monoclonal antibody specific to the N-terminal pro-peptide of the target collagen type (e.g., PRO-C3).
-
Standard and Sample Incubation: A known concentration of a biotinylated peptide (the labeled antigen) is mixed with the standards and unknown samples (cell culture supernatants) and added to the wells of the microplate. The plate is incubated to allow the antibody to bind to both the biotinylated peptide and the pro-peptide in the samples.
-
Washing: The plate is washed to remove any unbound material.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added to each well. The streptavidin binds to the biotin on the captured peptide. The plate is incubated.
-
Washing: The plate is washed again to remove unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.
-
Reaction Stoppage: The enzymatic reaction is stopped by the addition of an acid solution.
-
Data Acquisition: The absorbance of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentrations of the unknown samples are then determined by interpolating their absorbance values on the standard curve.
Conclusion
This compound is a valuable research tool for investigating the role of the LPA1 receptor in collagen deposition and fibrosis. The "Scar-in-a-Jar" in vitro model, coupled with the quantification of specific collagen synthesis biomarkers, provides a robust and physiologically relevant system to assess the anti-fibrotic potential of LPA1 antagonists like this compound. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the field of fibrosis and drug discovery.
References
- 1. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of BMS-986020 in High-Throughput Screening: A Guide for Researchers
Application Notes and Protocols for the Scientific Community
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of BMS-986020 in high-throughput screening (HTS). This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in fibrotic diseases.[1][2] These guidelines will cover the mechanism of action, relevant HTS assays, and detailed experimental procedures.
Introduction to this compound
This compound is an investigational drug developed for the treatment of idiopathic pulmonary fibrosis (IPF). It functions by blocking the signaling pathway of lysophosphatidic acid (LPA) through the LPA1 receptor, which plays a crucial role in the initiation and progression of fibrosis.[2][3] While its clinical development was halted due to off-target hepatobiliary toxicity, this compound remains a valuable tool for in vitro research and as a reference compound in the discovery of new LPA1 antagonists with improved safety profiles.[2][4][5]
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the LPA1 receptor. LPA1 is a GPCR that primarily couples through Gαi and Gαq proteins. Upon activation by its ligand, LPA, the receptor initiates downstream signaling cascades that lead to cellular responses such as proliferation, migration, and extracellular matrix deposition, all of which contribute to the fibrotic process. By binding to the LPA1 receptor, this compound prevents LPA from activating these pathways.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of hepatobiliary toxicity of the LPA1 antagonist this compound developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-986020 Technical Support Center: Solubility Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BMS-986020. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when working with this compound, offering direct solutions to facilitate your research.
Q1: What are the recommended solvents for dissolving this compound for in vitro studies?
A1: this compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[1][2][3] Other recommended organic solvents include ethanol and N,N-Dimethylformamide (DMF).[3] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2] For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q2: My this compound is precipitating when I dilute my DMSO stock solution into aqueous media for my experiment. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are several steps to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the percentage of the organic solvent from your stock solution is minimal in the final aqueous solution.
-
Use a Surfactant or Co-solvent: For certain in vivo preparations, co-solvents and surfactants are used to improve solubility. Formulations including PEG300 and Tween-80 have been reported to create clear solutions.[1]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate and create a more homogenous suspension.[1]
-
Warm the Solution: Gently warming the solution may aid in dissolution, but be cautious of potential compound degradation at elevated temperatures.
Q3: How can I prepare this compound for in vivo animal studies?
A3: For in vivo administration, this compound is typically formulated as a suspension or a clear solution, depending on the required dose and administration route. Here are some reported formulations:
-
Suspension in CMC: A common method is to create a suspension in 0.5% carboxymethylcellulose (CMC) in saline.[1]
-
Solution with Co-solvents: A clear solution can be achieved using a multi-component solvent system. One such formulation involves a stepwise addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is a mixture of 10% DMSO in corn oil.[1][2]
It is recommended to prepare these formulations fresh daily and mix thoroughly before each administration.
Q4: Is this compound stable in solution? How should I store my stock solutions?
A4: Stock solutions of this compound in anhydrous DMSO can be stored at -20°C or -80°C.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. When stored at -80°C, the solution is stable for up to a year.[2]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Note that values may vary slightly between different suppliers.
| Solvent/Vehicle | Reported Solubility | Appearance | Source |
| DMSO | up to 125 mg/mL (approx. 259 mM) | Clear Solution | [1] |
| DMSO | 97 mg/mL (approx. 201 mM) | Clear Solution | [2] |
| DMSO | 25 mg/mL (approx. 52 mM) | Clear Solution | [3] |
| Ethanol | 20 mg/mL (approx. 41 mM) | Clear Solution | [3] |
| DMF | 33 mg/mL (approx. 68 mM) | Clear Solution | [3] |
| Water | Insoluble | - | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (approx. 4.3 mM) | Clear Solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (approx. 4.3 mM) | Clear Solution | [1] |
| 0.5% CMC in Saline | 5 mg/mL (approx. 10.4 mM) | Suspension | [1] |
| DMF:PBS (pH 7.2) (1:40) | 0.02 mg/mL (approx. 0.04 mM) | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 482.53 g/mol ). For 1 mL of a 10 mM solution, 4.825 mg is needed.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution thoroughly. If needed, gently warm the vial or use an ultrasonic bath to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay (Nephelometric Method)
This protocol provides a general framework for assessing the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to each well to achieve the target concentrations of the compound.
-
Mixing and Incubation: Mix the contents thoroughly by shaking the plate for a few minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Measurement: Use a nephelometer to measure the light scattering in each well. Increased light scattering indicates the presence of undissolved precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the buffer-only control.
Visualizations
Signaling Pathway
Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: General workflow for preparing this compound solutions.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
How to mitigate BMS-986020-induced hepatotoxicity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NLRP3 inflammasome inhibitor, BMS-986020, in vivo. The focus is on understanding and mitigating potential hepatotoxicity observed during pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?
A1: this compound-induced hepatotoxicity is believed to be caused by the formation of reactive metabolites. The parent compound undergoes metabolic activation, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of a reactive quinone methide intermediate. This intermediate can covalently bind to cellular proteins, leading to protein adducts, cellular stress, and ultimately liver cell injury. Additionally, a major circulating metabolite, M2, which is a glutathione (GSH) conjugate, has been identified and is also thought to play a role in the observed hepatotoxicity.
Q2: What are the key biomarkers to monitor for this compound-induced hepatotoxicity in vivo?
A2: The primary biomarkers for monitoring drug-induced liver injury (DILI) in vivo include serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes indicate hepatocellular damage. Histopathological examination of liver tissue is also crucial for assessing the extent of liver injury, including necrosis, inflammation, and steatosis.
Q3: Are there any known strategies to mitigate this compound-induced hepatotoxicity in vivo?
A3: Currently, there are no clinically approved strategies for mitigating this compound-induced hepatotoxicity. However, based on the proposed mechanism, potential research avenues for mitigation could include:
-
Co-administration with CYP3A4 inhibitors: Since CYP3A4 is the primary enzyme responsible for the metabolic activation of this compound, co-administration with a potent CYP3A4 inhibitor could reduce the formation of reactive metabolites. However, this approach needs careful consideration of potential drug-drug interactions and effects on the therapeutic efficacy of this compound.
-
Supplementation with N-acetylcysteine (NAC): NAC is a precursor to glutathione (GSH) and is known to replenish intracellular GSH stores. It may help to detoxify the reactive metabolites of this compound and reduce cellular damage.
-
Structural modification of the this compound molecule: Medicinal chemistry efforts could focus on designing analogs of this compound that are less susceptible to metabolic activation or that form less reactive metabolites, while retaining their NLRP3 inhibitory activity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in hepatotoxicity markers (ALT/AST) across animals in the same treatment group. | 1. Individual differences in metabolic enzyme expression (e.g., CYP3A4).2. Inconsistent drug administration (e.g., gavage technique).3. Underlying subclinical health issues in some animals. | 1. Use a larger group of animals to account for individual variability.2. Ensure consistent and accurate dosing technique.3. Perform a thorough health screen of all animals before starting the experiment. |
| Unexpectedly severe hepatotoxicity at a planned dose. | 1. The chosen animal model is more sensitive to this compound-induced liver injury.2. Incorrect dose calculation or formulation preparation. | 1. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in the specific animal model.2. Double-check all calculations and ensure the drug is properly solubilized and stable in the vehicle. |
| No observable hepatotoxicity, even at high doses. | 1. The selected animal model is resistant to this compound-induced hepatotoxicity.2. Insufficient drug exposure due to poor absorption or rapid metabolism.3. The analytical method for measuring ALT/AST is not sensitive enough. | 1. Consider using a different animal model known to be more susceptible to DILI.2. Perform pharmacokinetic analysis to confirm adequate drug exposure.3. Validate the sensitivity and accuracy of the biochemical assays. |
Experimental Protocols
Protocol 1: In Vivo Model for Assessing this compound-Induced Hepatotoxicity
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Formulation: this compound is dissolved in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Dosing Regimen: Administer this compound orally (gavage) once daily for 7 consecutive days at doses ranging from 10 to 100 mg/kg. A vehicle control group should be included.
-
Monitoring:
-
Collect blood samples via tail vein or retro-orbital sinus at baseline and 24 hours after the final dose for measurement of serum ALT and AST levels.
-
Record body weight daily.
-
At the end of the study, euthanize the animals and collect liver tissue for histopathological analysis (H&E staining) and for measuring tissue levels of glutathione (GSH).
-
-
Data Analysis: Compare the mean ALT, AST, and liver GSH levels between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).
Signaling Pathways and Workflows
Caption: Proposed metabolic pathway of this compound leading to hepatotoxicity.
Caption: General experimental workflow for in vivo assessment of hepatotoxicity.
Technical Support Center: Optimizing BMS-986020 Dosage for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preclinical use of BMS-986020, a potent lysophosphatidic acid receptor 1 (LPA1) antagonist. Due to its known off-target effects leading to hepatobiliary toxicity, careful dose selection and experimental design are critical.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] LPA1 is a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[2][3] By blocking the LPA1 receptor, this compound aims to inhibit pro-fibrotic cellular responses such as fibroblast recruitment and activation.[2]
Q2: What is the known safety liability associated with this compound?
A2: The clinical development of this compound was halted due to hepatobiliary toxicity observed in a Phase 2 clinical trial.[3][4] This toxicity is characterized by elevated liver enzymes (ALT, AST, ALP), cholecystitis, and increases in plasma bile acids.[5][6]
Q3: Is the observed toxicity of this compound related to its on-target (LPA1) activity?
A3: No, the hepatobiliary toxicity is considered an off-target effect specific to the molecular structure of this compound and not a class effect of LPA1 antagonism.[3][5] This is supported by the fact that structurally distinct LPA1 antagonists, such as BMS-986234 and BMS-986278, do not exhibit the same toxicity profile.[5][7]
Q4: What are the off-target interactions of this compound that contribute to its toxicity?
A4: this compound has been shown to inhibit several bile acid and phospholipid transporters, which is the likely cause of the observed hepatobiliary toxicity.[1][8] Specifically, it inhibits the Bile Salt Export Pump (BSEP), Multidrug Resistance-Associated Protein 4 (MRP4), and Multidrug Resistance Protein 3 (MDR3).[1][8][6] Additionally, it has been shown to inhibit mitochondrial function in human hepatocytes and cholangiocytes.[5][6]
Troubleshooting Guide
Issue: Observed in vivo toxicity (e.g., weight loss, elevated liver enzymes) at expected therapeutic doses.
-
Possible Cause 1: On-target pharmacology vs. off-target toxicity.
-
Troubleshooting Step: It is crucial to differentiate between desired on-target effects and unintended toxicity. In the case of this compound, hepatobiliary toxicity is a known off-target effect.
-
Recommendation:
-
Conduct a dose-response study to establish the therapeutic window.
-
Monitor plasma concentrations of this compound to correlate exposure with both efficacy and toxicity markers.
-
Include a comprehensive panel of liver function tests (ALT, AST, ALP, bilirubin) and bile acid measurements in your preclinical safety assessment.
-
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Troubleshooting Step: The vehicle used to formulate this compound for in vivo administration could be contributing to the observed toxicity.
-
Recommendation:
-
Always include a vehicle-only control group in your studies to assess the tolerability of the formulation.
-
If the vehicle shows toxicity, explore alternative formulations.
-
-
-
Possible Cause 3: Species-specific differences in metabolism and toxicity.
-
Troubleshooting Step: The toxicological profile of a compound can vary significantly between species.
-
Recommendation:
-
Be aware that rats and dogs did not fully predict the clinical hepatobiliary toxicity of this compound, while cynomolgus monkeys were found to be a more relevant species for this specific toxicity.[9]
-
When designing your studies, carefully consider the most appropriate animal model based on available metabolic and toxicological data.
-
-
Issue: Poor or inconsistent efficacy in preclinical models.
-
Possible Cause 1: Suboptimal formulation and poor bioavailability.
-
Troubleshooting Step: this compound is a hydrophobic molecule, and its solubility can be a challenge.
-
Recommendation:
-
Ensure a homogenous and stable formulation. A common formulation for oral gavage of similar small molecules involves a suspension in a vehicle such as 0.5% methylcellulose or a solution using co-solvents like DMSO and PEG.
-
Conduct pharmacokinetic (PK) studies to confirm adequate oral absorption and exposure in the target tissue.
-
-
-
Possible Cause 2: Inappropriate dose or dosing regimen.
-
Troubleshooting Step: The selected dose may be too low to achieve the necessary target engagement.
-
Recommendation:
-
Perform a dose-escalation study to identify a dose that provides sufficient target coverage without inducing unacceptable toxicity.
-
Consider the dosing frequency. For example, a twice-daily dosing regimen might be necessary to maintain adequate plasma concentrations.
-
-
Data Summary
Table 1: In Vitro Off-Target Inhibition Profile of this compound
| Target Transporter | IC50 (µM) | Reference |
| BSEP | 1.8 - 4.8 | [1][5][6] |
| MRP4 | 6.2 | [1][8][5][6] |
| MDR3 | 7.5 | [1][8][5][6] |
| MRP3 | 22 | [5][6] |
| OATP1B1 | 0.17 | |
| OATP1B3 | 0.57 |
Table 2: Preclinical In Vivo Dosages of this compound
| Species | Dose | Route of Administration | Observed Effect | Reference |
| Rat | 30 mg/kg (twice daily) | Oral | Reduction in bleomycin-induced lung fibrosis | |
| Monkey | 225 and 500 mg/kg (daily) | Oral | Bile duct hyperplasia, cholangitis, and cholestasis | |
| Mouse | 5 mg/kg | Not specified | Neuroprotection in an ischemic stroke model |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Bleomycin-Induced Lung Fibrosis Model (Mouse)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old).
-
Induction of Fibrosis:
-
Anesthetize mice using isoflurane or a ketamine/xylazine cocktail.
-
On day 0, intratracheally instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline.
-
Administer 50 µL of sterile saline to the control group.
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
For oral administration, prepare a working solution by diluting the DMSO stock. A sample formulation could be: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline. The final DMSO concentration should be kept low to minimize toxicity.
-
Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 10-60 mg/kg) once or twice daily, starting from a predetermined time point after bleomycin instillation (e.g., day 7 for therapeutic intervention).
-
-
Efficacy Assessment:
-
Monitor body weight and clinical signs throughout the study.
-
At the end of the study (e.g., day 21 or 28), euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Assess lung fibrosis by histology (e.g., Masson's trichrome staining and Ashcroft scoring), hydroxyproline content measurement for collagen deposition, and analysis of inflammatory cells and cytokines in BALF.
-
Protocol 2: In Vitro Assessment of Pro-Fibrotic Activity
-
Cell Culture: Culture primary human lung fibroblasts in DMEM supplemented with 10% fetal bovine serum.
-
Stimulation and Treatment:
-
Seed fibroblasts in 48-well plates.
-
Once confluent, serum-starve the cells for 24 hours.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulate the cells with a pro-fibrotic agent such as TGF-β1 (e.g., 5 ng/mL) or LPA (e.g., 10 µM).
-
-
Endpoint Analysis:
-
After 24-48 hours of stimulation, assess markers of fibroblast activation.
-
Western Blot: Analyze the expression of α-smooth muscle actin (α-SMA) and collagen type I.
-
qRT-PCR: Measure the mRNA levels of fibrotic genes such as ACTA2, COL1A1, and FN1.
-
Immunofluorescence: Visualize α-SMA stress fiber formation.
-
Visualizations
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Caption: A typical preclinical experimental workflow for a small molecule inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of hepatobiliary toxicity of the LPA1 antagonist this compound developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
BMS-986020 stability in different experimental buffers
Welcome to the technical support center for BMS-986020. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the stability of the compound in different experimental buffers.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in anhydrous DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots to minimize freeze-thaw cycles. Ensure the DMSO is of high quality and free of water, as moisture can reduce the solubility of the compound.[1]
Q2: What is the recommended storage condition for this compound?
A2: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1] It is highly recommended to store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility. Try performing a dose-response experiment to determine the optimal, non-precipitating concentration range.
-
Increase the solvent concentration: While high concentrations of organic solvents can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a surfactant or formulating agent: For in vivo studies, formulations with agents like PEG300 and Tween-80 have been used to improve solubility.[1] While not always suitable for in vitro assays, in some cases, a very low concentration of a biocompatible surfactant might be considered.
-
Prepare fresh dilutions: Prepare working solutions fresh from the DMSO stock just before each experiment.
Q4: Is this compound stable in my cell culture medium at 37°C?
A4: While specific stability data in various cell culture media is not extensively published, this compound contains functional groups (an ester and a carboxylic acid) that could be susceptible to hydrolysis, especially at physiological pH and temperature. The rate of degradation in your specific medium (e.g., DMEM, RPMI-1640) will depend on the pH, presence of esterases in serum supplements, and incubation time. It is recommended to assess the stability of this compound under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section. In one study using human lung fibroblasts, the cell culture medium containing this compound was changed every 4 days over a 12-day experiment, suggesting that periodic replenishment may be necessary for long-term assays.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected activity of this compound | 1. Degradation of the compound: The compound may have degraded in the stock solution due to improper storage or in the experimental buffer during incubation. 2. Precipitation: The compound may have precipitated out of the solution at the working concentration. 3. Cell line suitability: The target receptor (LPA1) may not be expressed at sufficient levels in your cell line. | 1. Prepare fresh aliquots of the stock solution from powder. Assess the stability of this compound in your experimental buffer using the protocol provided below. Consider reducing the incubation time or replenishing the compound during long-term experiments. 2. Visually inspect for precipitation. Perform a solubility test at different concentrations in your buffer. 3. Verify LPA1 expression in your cell line using techniques like qPCR or Western blotting. |
| High background signal or off-target effects | 1. High compound concentration: The concentration used may be too high, leading to non-specific interactions. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Perform a dose-response curve to determine the optimal concentration with the best therapeutic window. 2. Ensure the final DMSO concentration is consistent across all wells and is at a level tolerated by your cells (typically ≤ 0.5%). Always include a vehicle-only control. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Solvent/Form | Solubility/Storage Condition | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| DMSO Stock Solution | -80°C | 1 year | [1] |
| -20°C | 1 month | [1] | |
| DMSO | 97 mg/mL (201.02 mM) | - | [1] |
| Ethanol | 97 mg/mL | - | [1] |
| Water | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Buffer
This protocol outlines a method to determine the stability of this compound in your specific aqueous experimental buffer (e.g., PBS, DMEM) over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your experimental buffer of choice (e.g., DMEM + 10% FBS)
-
HPLC-grade acetonitrile and water
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Spike the experimental buffer: Dilute the this compound stock solution into your pre-warmed experimental buffer to the final working concentration. Ensure the final DMSO concentration is the same as in your planned experiments.
-
Timepoint 0: Immediately after dilution, take an aliquot of the solution. This will serve as your t=0 reference.
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect samples at different timepoints: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample preparation for analysis: For each timepoint, mix the aliquot with an equal volume of acetonitrile to precipitate proteins and halt further degradation. Centrifuge to pellet any precipitate.
-
HPLC analysis: Analyze the supernatant from each timepoint by reverse-phase HPLC. Monitor the peak area of the intact this compound.
-
Data analysis: Calculate the percentage of this compound remaining at each timepoint relative to the t=0 sample.
Visualizations
LPA1 Signaling Pathway
Caption: LPA1 receptor signaling pathways inhibited by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in experimental buffers.
Troubleshooting Logic for Inconsistent Activity
Caption: Troubleshooting logic for inconsistent this compound activity.
References
Technical Support Center: Interpreting Unexpected Results with BMS-986020 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BMS-986020.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Its primary mechanism of action is to block the binding of lysophosphatidic acid (LPA) to LPA1, thereby inhibiting downstream signaling pathways involved in fibrosis.[3][4] LPA1 activation is implicated in the pathogenesis of fibrotic diseases like idiopathic pulmonary fibrosis (IPF) by promoting fibroblast recruitment, activation, and proliferation.[3][5]
Q2: What are the expected in vitro and in vivo effects of this compound treatment?
-
In vitro : In cell-based assays, such as the "Scar-in-a-Jar" model using human lung fibroblasts, this compound is expected to inhibit LPA-induced fibrogenesis.[6] This includes reducing the production of extracellular matrix (ECM) components like collagen.[3][6]
-
In vivo : In animal models of fibrosis (e.g., bleomycin-induced lung fibrosis), this compound has been shown to have anti-fibrotic effects.[7] In clinical trials for IPF, treatment with this compound was shown to slow the rate of decline in forced vital capacity (FVC) compared to placebo.[5] It was also observed to reduce serum levels of most ECM-neoepitope biomarkers.[3][6]
Q3: What are the known off-target effects of this compound?
The clinical development of this compound was halted due to hepatobiliary toxicity.[8][9] This toxicity is considered an off-target effect and not related to LPA1 antagonism.[3][10] Known off-target effects include the inhibition of:
-
Bile acid and phospholipid transporters, such as the Bile Salt Export Pump (BSEP), Multidrug Resistance-Associated Protein 4 (MRP4), and Multidrug Resistance Protein 3 (MDR3).[1][2]
-
Mitochondrial function, including basal and maximal respiration and ATP production in hepatocytes and cholangiocytes.[9][10]
Troubleshooting Guides
Unexpected Result 1: Lack of Efficacy in In Vitro Fibrosis Models
Problem: this compound does not inhibit LPA- or TGF-β1-induced fibroblast activation or ECM deposition in our cell culture system.
Possible Causes and Troubleshooting Steps:
-
Cell Line Selection:
-
Question: Does your fibroblast cell line express sufficient levels of LPA1?
-
Troubleshooting: Confirm LPA1 expression using RT-qPCR or Western blotting. Different fibroblast sources (e.g., commercial cell lines vs. primary patient-derived cells) can have varying receptor expression levels.
-
-
Experimental Conditions:
-
Question: Are the concentrations of LPA and this compound optimal?
-
Troubleshooting: Perform a dose-response curve for both LPA (to ensure a robust fibrotic response) and this compound (to determine the IC50 in your specific assay). For LPA-induced fibrogenesis in the "Scar-in-a-Jar" model, this compound-mediated inhibition is typically maximal at approximately 0.5 µM.[3]
-
-
Compound Integrity:
-
Question: Is the this compound stock solution viable?
-
Troubleshooting: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles.
-
Logical Troubleshooting Workflow for Lack of In Vitro Efficacy
Troubleshooting workflow for unexpected lack of efficacy.
Unexpected Result 2: Signs of Cellular Stress or Toxicity at Low Concentrations
Problem: We observe decreased cell viability or signs of cellular stress (e.g., morphological changes) at concentrations of this compound that should be non-toxic.
Possible Causes and Troubleshooting Steps:
-
Off-Target Mitochondrial Effects:
-
Question: Could the observed toxicity be due to mitochondrial inhibition?
-
Troubleshooting: this compound is known to inhibit mitochondrial function at concentrations ≥10 µM in human hepatocytes and cholangiocytes.[10] Assess mitochondrial respiration using a Seahorse XF Analyzer or similar technology. Measure ATP production and mitochondrial membrane potential.
-
-
Solvent Toxicity:
-
Question: Is the final concentration of the solvent (e.g., DMSO) in the culture medium too high?
-
Troubleshooting: Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control to assess solvent effects.
-
-
Cell Type Sensitivity:
-
Question: Are the cells being used particularly sensitive to perturbations in bile acid transport or mitochondrial function?
-
Troubleshooting: Consider that cell types like hepatocytes may be more susceptible to the off-target effects of this compound. If possible, compare the cytotoxic effects across different cell lines.
-
Unexpected Result 3: Discrepancy Between In Vitro and In Vivo Results
Problem: this compound shows potent anti-fibrotic activity in our cell culture models, but we do not observe a significant effect in our animal model of fibrosis.
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability:
-
Question: Is the dosing regimen in the animal model sufficient to achieve therapeutic concentrations of this compound in the target tissue?
-
Troubleshooting: Perform pharmacokinetic studies to determine the plasma and tissue concentrations of this compound at the administered dose. In rats, a dose of 30 mg/kg twice per day has been shown to reduce bleomycin-induced lung fibrosis.[7]
-
-
Animal Model Selection:
-
Question: Is the chosen animal model relevant to the LPA1-mediated fibrotic pathway?
-
Troubleshooting: The bleomycin-induced lung fibrosis model is commonly used and has been shown to be responsive to LPA1 antagonism.[7] Ensure the model is properly established and that fibrosis is evident in the vehicle-treated group.
-
-
Off-Target Effects in the Animal Model:
-
Question: Could the off-target hepatobiliary toxicity be confounding the anti-fibrotic effects?
-
Troubleshooting: Monitor liver enzymes (ALT, AST, ALP) and plasma bile acids in the treated animals. Histopathological analysis of the liver and gallbladder should be performed. In monkeys, doses of 225 and 500 mg/kg per day have been shown to induce bile duct hyperplasia, cholangitis, and cholestasis.[7]
-
Data Presentation
Table 1: In Vitro IC50 Values for Off-Target Effects of this compound
| Target | Assay System | IC50 (µM) | Reference |
| BSEP | Human hepatic BA efflux transporter inhibition | 1.8 - 4.8 | [1][2][10] |
| MRP4 | Human hepatic BA efflux transporter inhibition | 6.2 | [1][2][10] |
| MDR3 | Human phospholipid efflux transporter inhibition | 7.5 | [1][2][10] |
| MRP3 | Human hepatic BA efflux transporter inhibition | 22 | [10] |
| OATP1B1 | Human organic anion transporting polypeptide | 0.17 | [7] |
| OATP1B3 | Human organic anion transporting polypeptide | 0.57 | [7] |
| Mitochondrial Respiration | Human hepatocytes and cholangiocytes | ≥10 | [10] |
Table 2: Summary of Key Clinical Trial Data (NCT01766817)
| Parameter | Placebo | This compound (600 mg QD) | This compound (600 mg BID) | Reference |
| Change in FVC (Liters) at 26 weeks | -0.134 | -0.042 (vs. placebo p=NS) | -0.042 (vs. placebo p=0.049) | [5] |
| Change in % Predicted FVC at 26 weeks | -5.78% | -2.08% (vs. placebo p=0.08) | -2.71% (vs. placebo p=0.03) | [11] |
| Patients with Improved QLF score at 26 weeks | 5% | 15% (vs. placebo p=0.08) | 27% (vs. placebo p=0.0098) | [11] |
| Change in PRO-C3 (Collagen type III formation) | Decrease | Increase | Increase | [3] |
| Change in PRO-C6 (Collagen type VI formation) | Decrease | Increase | Increase | [3] |
| Adverse Events (Hepatobiliary) | - | Dose-related elevations in hepatic enzymes | Dose-related elevations in hepatic enzymes, 3 cases of cholecystitis | [5] |
Experimental Protocols
Protocol 1: "Scar-in-a-Jar" In Vitro Fibrogenesis Assay
Objective: To assess the anti-fibrotic effect of this compound on LPA- or TGF-β1-stimulated human lung fibroblasts.
Methodology:
-
Cell Culture: Culture human lung fibroblasts (e.g., Lonza, cat. no. CC-2512) in 48-well plates in DMEM + GlutaMax with 0.4% fetal bovine serum, 37.5 mg/mL Ficoll 70, 25 mg/mL Ficoll 400, and 1% ascorbic acid.[2][3]
-
Treatment: Stimulate cells with 1 ng/mL TGF-β1 or 20 µM LPA in the presence or absence of this compound (0.01 to 5 µM) or vehicle (0.05% DMSO).[2][3]
-
Incubation: Culture cells at 37°C with 5% CO2 for 12 days. Change the medium with fresh treatments on Day 4 and Day 8.[2][3]
-
Endpoint Analysis:
"Scar-in-a-Jar" Experimental Workflow
Workflow for the "Scar-in-a-Jar" in vitro fibrogenesis assay.
Protocol 2: Western Blot for LPA1 Downstream Signaling (Inferred)
Objective: To investigate the effect of this compound on the activation of downstream signaling pathways of LPA1.
Methodology:
-
Cell Culture and Starvation: Plate LPA1-expressing cells (e.g., human lung fibroblasts) and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.
-
Treatment: Pre-treat cells with this compound (e.g., 1 µM) for 1 hour, followed by stimulation with LPA (e.g., 10 µM) for 15-30 minutes.
-
Lysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Suggested primary antibodies include those against phosphorylated forms of Rho-associated kinase (ROCK), ERK, or Akt, and total protein levels as controls.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect with an enhanced chemiluminescence (ECL) substrate.
LPA1 Signaling Pathway and Point of Inhibition
LPA1 signaling cascade and the inhibitory action of this compound.
Protocol 3: BSEP Inhibition Assay
Objective: To determine the IC50 of this compound for the inhibition of the Bile Salt Export Pump (BSEP).
Methodology:
-
Vesicle Preparation: Use membrane vesicles from insect or HEK293 cells overexpressing human BSEP.
-
Assay Buffer: Prepare a buffer containing ATP to energize the transporter.
-
Reaction Mixture: In a 96- or 384-well plate, combine the BSEP-containing membrane vesicles with a probe substrate (e.g., radiolabeled taurocholic acid) and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture for a defined period at 37°C to allow for substrate transport into the vesicles.
-
Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filter the mixture through a filter plate to separate the vesicles from the unincorporated substrate.
-
Detection: Quantify the amount of substrate trapped within the vesicles using liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by non-linear regression.
Protocol 4: Mitochondrial Respiration Assay
Objective: To assess the effect of this compound on mitochondrial function in cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2 hepatocytes) in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined time.
-
Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test. This involves the sequential injection of:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: An uncoupling agent, to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare these parameters between vehicle-treated and this compound-treated cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LPAR1 antagonists and how do they work? [synapse.patsnap.com]
- 5. Randomized, Double‐Blind, Placebo‐Controlled, Phase 2 Trial of BMS‐986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of hepatobiliary toxicity of the LPA1 antagonist this compound developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The value of imaging and clinical outcomes in a phase II clinical trial of a lysophosphatidic acid receptor antagonist in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing BMS-986020 variability in experimental replicates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BMS-986020 in experimental settings. Our resources are designed to help you navigate potential challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] LPA1 is a G protein-coupled receptor that, when activated by its ligand lysophosphatidic acid (LPA), is implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[2][3] By blocking the LPA1 receptor, this compound aims to inhibit pro-fibrotic signaling pathways.
Q2: What are the known off-target effects of this compound that could influence experimental outcomes?
A2: this compound has been shown to inhibit several hepatic bile acid and phospholipid transporters, which is believed to be the cause of the hepatobiliary toxicity observed in clinical trials.[4][5][6] This toxicity is not considered a direct result of LPA1 antagonism.[6] Key off-target interactions include the inhibition of the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs).[4][5] It has also been reported to inhibit mitochondrial function in hepatocytes and cholangiocytes at higher concentrations.[2][4] Researchers should be mindful of these effects, especially in liver-related experimental models.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO (97 mg/mL) and ethanol (12 mg/mL), but is insoluble in water.[1] For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: Has lot-to-lot variability been reported for this compound?
Troubleshooting Guide
This guide addresses common issues that may lead to variability in experimental replicates when working with this compound.
Issue 1: High variability in the dose-response curve of this compound in cell-based assays.
-
Possible Cause 1: Suboptimal Compound Solubility.
-
Troubleshooting Step: Ensure complete solubilization of this compound in a suitable solvent like DMSO before preparing serial dilutions.[1] Precipitates in the stock solution can lead to inaccurate concentrations. After dilution in aqueous media, visually inspect for any precipitation. The use of fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1]
-
-
Possible Cause 2: Inconsistent Cell Health and Density.
-
Troubleshooting Step: Maintain consistent cell passage numbers and seeding densities across all replicates and experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform regular cell health checks, such as trypan blue exclusion assays.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: To minimize evaporation and temperature gradients that can cause edge effects, avoid using the outer wells of multi-well plates for experimental conditions. Fill the outer wells with sterile PBS or media. Ensure proper humidification in the incubator.
-
Issue 2: Unexpected or off-target effects observed in cellular assays.
-
Possible Cause 1: High Concentrations Leading to Off-Target Activity.
-
Troubleshooting Step: Be aware of the known off-target profile of this compound, particularly its inhibition of bile acid transporters (BSEP, MRP3, MRP4) and mitochondrial function at micromolar concentrations.[2][4][5] If using cell types sensitive to these off-targets (e.g., hepatocytes), consider using lower, more specific concentrations of this compound and include appropriate controls to monitor for these effects.
-
-
Possible Cause 2: Vehicle Control Issues.
-
Troubleshooting Step: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the untreated controls. High concentrations of DMSO can be toxic to some cell types. It is recommended to keep the final DMSO concentration below 0.1%.
-
Issue 3: Lack of expected anti-fibrotic effect in in vitro models.
-
Possible Cause 1: Inadequate Stimulation of Pro-fibrotic Pathways.
-
Troubleshooting Step: Confirm that the pro-fibrotic stimulus (e.g., LPA or TGF-β1) is potent and used at an optimal concentration to induce a robust fibrotic response in your cell model. The level of stimulation should be in the linear range of the dose-response curve to allow for the detection of inhibitory effects.
-
-
Possible Cause 2: Incorrect Assay Timing.
-
Troubleshooting Step: The timing of this compound treatment relative to the pro-fibrotic stimulus and the assay endpoint is critical. For antagonistic effects, pre-incubation with this compound before adding the stimulus is often necessary. Optimize the treatment duration and endpoint measurement based on the specific fibrotic marker being assessed.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for expected activity and potential off-target effects.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value (Mean ± SEM) or pKB | Reference |
| Calcium Mobilization | CHO-LPA1 | pKB | ~8.0 | [7] |
| Dynamic Mass Redistribution | CHO-LPA1 | pKB | 6.5 - 7.2 | [7] |
pKB is the negative logarithm of the binding affinity of a ligand.
Table 2: Off-Target Activity of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| BSEP | Transporter Inhibition | 4.8 | [1] |
| MRP4 | Transporter Inhibition | 6.2 | [1] |
| MDR3 | Transporter Inhibition | 7.5 | [1] |
IC50 is the concentration of an inhibitor where the response is reduced by half.
Experimental Protocols
"Scar-in-a-Jar" In Vitro Fibrogenesis Assay
This protocol is adapted from studies investigating the anti-fibrotic effects of this compound.[8]
-
Cell Culture:
-
Use human lung fibroblasts (e.g., Lonza, cat. no. CC-2512).
-
Culture cells in 48-well plates in DMEM + GlutaMax supplemented with 0.4% fetal bovine serum, 37.5 mg/mL Ficoll 70, 25 mg/mL Ficoll 400, and 1% ascorbic acid.
-
-
Treatment:
-
Stimulate cells with a pro-fibrotic agent such as 20 µM LPA or 1 ng/mL TGF-β1.
-
Treat cells with this compound at desired concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, or 5 µM) diluted in DMSO, or with a vehicle control (0.05% DMSO).
-
Perform experiments in at least four technical replicates.
-
-
Incubation and Media Change:
-
Culture cells at 37°C with 95% O2 and 5% CO2 for 12 days.
-
Change the medium at Day 4 and Day 8.
-
-
Endpoint Analysis:
-
Collect supernatants at the end of the experiment and store them at -20°C.
-
Measure biomarkers of collagen formation (e.g., PRO-C1, PRO-C3, PRO-C6) and other fibrotic markers (e.g., α-SMA) in the supernatants using validated ELISAs.
-
Visualizations
Caption: LPA1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: A logical workflow for troubleshooting experimental variability with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of this compound, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 6. Mechanism of hepatobiliary toxicity of the LPA1 antagonist this compound developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to control for off-target effects of BMS-986020
Technical Support Center: BMS-986020
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing this compound and controlling for its known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] The LPA1 pathway is implicated in the cause and progression of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.[3][4] By blocking the LPA1 receptor, this compound aims to inhibit fibrotic processes.[5][6]
Q2: What are the major documented off-target effects of this compound?
A2: The primary off-target effect of this compound is hepatobiliary toxicity, which was observed in a phase 2 clinical trial.[7][8][9][10] This toxicity is not related to its on-target LPA1 antagonism but is a drug-specific effect.[11][12] The underlying mechanisms for this toxicity include the inhibition of critical bile acid and phospholipid transporters and impaired mitochondrial function in liver cells.[7][9][11][13]
Q3: Which specific transporters are inhibited by this compound?
A3: this compound has been shown to inhibit several hepatic transporters that are crucial for bile acid homeostasis. These include the Bile Salt Export Pump (BSEP), Multidrug Resistance-associated Protein 3 (MRP3), Multidrug Resistance-associated Protein 4 (MRP4), and the phospholipid transporter Multidrug Resistance Protein 3 (MDR3).[1][3][7][11]
Q4: How does this compound affect mitochondrial function?
A4: At concentrations of 10 μM and higher, this compound has been demonstrated to inhibit mitochondrial function in human hepatocytes and cholangiocytes.[7][11] This includes the inhibition of basal and maximal respiration, ATP production, and spare respiratory capacity.[7][11]
Q5: Are there alternative LPA1 antagonists with a better safety profile?
A5: Yes. Subsequent research has led to the development of structurally distinct LPA1 antagonists with improved safety profiles. For example, BMS-986278 shows weak inhibition of BSEP in vitro and did not produce hepatobiliary toxicity in nonclinical or clinical studies.[7][9][13] Using a structurally unrelated inhibitor that targets the same pathway is a key strategy to confirm that an observed biological effect is due to on-target, rather than off-target, activity.[14]
Troubleshooting Guides
Issue 1: Observing unexpected cytotoxicity or liver enzyme elevation in cell culture or animal models.
This is a strong indicator of potential off-target activity, consistent with the known hepatobiliary toxicity of this compound.[4][7]
-
Troubleshooting Steps:
-
Confirm Concentration: Ensure you are using the lowest effective concentration of this compound that still engages the LPA1 receptor. Titrate the concentration to distinguish between on-target and off-target effects.[14]
-
Assess Off-Target Endpoints: Directly measure markers of hepatotoxicity. In vitro, this can include LDH release assays or assays for mitochondrial dysfunction.[2] In vivo, monitor plasma bile acids and liver enzymes (ALT, AST, ALP).[7]
-
Use a Control Compound: Employ a structurally distinct LPA1 antagonist, such as BMS-986278, in a parallel experiment.[7][9] If the desired anti-fibrotic effect is observed with the control compound without the associated toxicity, it strongly suggests the toxicity from this compound is an off-target effect.
-
Genetic Validation: If feasible in your model system, use genetic approaches like siRNA or CRISPR-Cas9 to knock down the LPA1 receptor. This can provide definitive evidence for on-target versus off-target effects.[14]
-
Issue 2: In vitro anti-fibrotic effects do not translate to in vivo efficacy or are accompanied by adverse effects.
This discrepancy can arise from the off-target liabilities of this compound becoming prominent in a whole-organism setting.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Evaluate the exposure levels of this compound in your in vivo model. High, sustained concentrations may be sufficient to inhibit hepatic transporters and mitochondria, leading to toxicity that confounds the therapeutic effect.
-
Monitor Off-Target Biomarkers: In addition to efficacy markers, measure biomarkers of liver injury. A significant increase in serum bile acids or liver enzymes alongside any anti-fibrotic activity points to a narrow therapeutic window due to off-target effects.[3]
-
Comparative Compound Study: As with Issue 1, a comparative in vivo study with a cleaner LPA1 antagonist (e.g., BMS-986278) is the most effective way to dissect on-target efficacy from off-target toxicity.[9][13]
-
Data Presentation
Table 1: Comparative Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its intended target (LPA1) and key off-target hepatic transporters. Note that lower values indicate higher potency.
| Target | Target Type | Function | This compound IC50 / Activity | Reference |
| LPA1 Receptor | On-Target | G-protein coupled receptor involved in fibrosis | Kb = 0.0067 µM | [15] |
| BSEP | Off-Target | Bile Salt Export Pump | 1.8 µM - 4.8 µM | [1][3][7][11] |
| MRP4 | Off-Target | Multidrug Resistance-associated Protein 4 | 6.2 µM | [1][3][7][11] |
| MDR3 | Off-Target | Multidrug Resistance Protein 3 (Phospholipid Transporter) | 7.5 µM | [1][3][7][11] |
| MRP3 | Off-Target | Multidrug Resistance-associated Protein 3 | 22 µM | [7][11] |
| Mitochondria | Off-Target | Cellular Respiration & ATP Production | Inhibition at ≥10 µM | [7][11] |
Experimental Protocols
Protocol 1: In Vitro Transporter Inhibition Assay (Membrane Vesicle Assay)
-
Objective: To quantify the inhibitory activity of this compound against hepatic transporters like BSEP.
-
Methodology:
-
Reagents: Commercially available membrane vesicles from Sf9 or HEK293 cells overexpressing the transporter of interest (e.g., BSEP), radiolabeled substrate (e.g., ³H-taurocholate), this compound, appropriate buffers, and scintillation fluid.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, incubate the membrane vesicles with the radiolabeled substrate and varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the transport reaction by adding ATP.
-
Stop the reaction after a defined incubation period by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate vesicles from the buffer.
-
Wash the filters to remove non-transported substrate.
-
Measure the radioactivity retained by the vesicles using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Mitochondrial Function Assay (Seahorse XF Analyzer)
-
Objective: To assess the effect of this compound on mitochondrial respiration in intact cells (e.g., HepG2 or primary hepatocytes).
-
Methodology:
-
Reagents: Seahorse XF Cell Culture Microplates, appropriate cell culture medium, this compound, and Seahorse XF Mito Stress Test Kit reagents (oligomycin, FCCP, rotenone/antimycin A).
-
Procedure:
-
Seed hepatocytes in a Seahorse XF microplate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Replace the culture medium with Seahorse XF assay medium and place the plate in a non-CO2 incubator to equilibrate.
-
Load the sensor cartridge with the Mito Stress Test reagents.
-
Run the assay on the Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) in real-time.
-
-
Data Analysis: The assay provides key parameters of mitochondrial function: basal respiration, ATP-linked production, maximal respiration, and spare respiratory capacity. Compare these parameters between this compound-treated and control cells to identify mitochondrial toxicity.
-
Visualizations
Caption: On-target pathway: this compound inhibits LPA1 receptor signaling.
Caption: Off-target pathway: this compound induces hepatotoxicity.
Caption: Workflow for assessing this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. atsjournals.org [atsjournals.org]
- 5. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of this compound, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of hepatobiliary toxicity of the LPA1 antagonist this compound developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
Best Practices for Long-Term Storage of BMS-986020: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing BMS-986020, ensuring its integrity through proper long-term storage is paramount to the success and reproducibility of experimental outcomes. This technical support center provides a comprehensive guide to the best practices for storing this compound, addressing potential issues and frequently asked questions.
Troubleshooting Guide: Common Storage Issues
This section addresses specific problems that may arise during the long-term storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced solubility of the compound in DMSO. | The DMSO used may have absorbed moisture. | Use fresh, anhydrous DMSO for preparing solutions. Moisture-absorbing DMSO can decrease the solubility of this compound.[1] |
| Precipitate observed in the stock solution after thawing. | The solution may not have been fully redissolved, or the compound may have degraded due to multiple freeze-thaw cycles. | Gently warm the solution and vortex to ensure complete dissolution. To prevent future issues, aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[1] |
| Inconsistent experimental results using a previously prepared stock solution. | The compound may have degraded due to improper storage temperature or duration. | Verify the storage conditions and duration against the recommended guidelines. For critical experiments, consider preparing a fresh stock solution from the powder form. |
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the long-term storage of this compound.
Q1: What are the recommended storage conditions for this compound powder?
A: this compound as a powder should be stored at -20°C. Under these conditions, it is stable for up to three years.[1]
Q2: How should I store stock solutions of this compound?
A: For long-term stability, stock solutions of this compound should be stored at -80°C, where they are stable for up to one year.[1] For shorter-term storage, solutions can be kept at -20°C for up to one month.[1] It is highly recommended to aliquot stock solutions into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: Are there any specific solvents that should be used for preparing stock solutions?
A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1] It is crucial to use fresh, high-purity DMSO, as moisture can reduce the compound's solubility.[1]
Q4: What is the impact of repeated freeze-thaw cycles on the stability of this compound solutions?
A: Repeatedly freezing and thawing solutions of this compound can lead to its degradation and may affect experimental outcomes. To maintain the integrity of the compound, it is best practice to prepare single-use aliquots of your stock solution.[1]
Q5: Is there any information available on the degradation products of this compound?
A: Based on publicly available information, there are no detailed studies outlining the specific degradation pathways or products of this compound under various storage conditions.
Q6: What type of container material is recommended for storing this compound?
A: While specific studies on container compatibility are not publicly available, standard laboratory-grade polypropylene or glass vials are generally suitable for storing both the powder and solutions of this compound. Ensure the containers are well-sealed to prevent moisture and air exposure.
Experimental Protocols
While detailed experimental protocols for stability studies are not publicly available, the general approach to assess compound stability involves:
-
Preparation of Samples: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). This solution is then aliquoted into multiple vials.
-
Storage under Varied Conditions: The aliquots are stored under different conditions of temperature (e.g., -80°C, -20°C, 4°C, room temperature) and light exposure (e.g., protected from light, exposed to ambient light).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), an aliquot from each storage condition is analyzed.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the purity and concentration of the compound. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
Visualizing Storage and Troubleshooting Workflows
To further clarify the best practices and troubleshooting steps, the following diagrams have been created.
Caption: Recommended storage workflow for this compound powder and solutions.
Caption: A logical workflow for troubleshooting common this compound storage issues.
References
Technical Support Center: Overcoming Resistance to BMS-986020
Disclaimer: BMS-986020 is a lysophosphatidic acid receptor 1 (LPA1) antagonist that was investigated for idiopathic pulmonary fibrosis. There is limited publicly available information regarding acquired resistance to this compound in cell lines. This technical support center provides a hypothetical framework and troubleshooting guide for researchers who may encounter resistance to this compound or other LPA1 antagonists in their in vitro models. The suggested mechanisms and experimental strategies are based on general principles of drug resistance to G protein-coupled receptor (GPCR) antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor (GPCR).[1][2] LPA1 is activated by lysophosphatidic acid (LPA), a bioactive phospholipid, and its activation triggers multiple downstream signaling cascades involved in cell proliferation, migration, and survival.[3][4] this compound competitively binds to LPA1, preventing LPA from binding and activating the receptor, thereby inhibiting its downstream signaling. Some in vitro studies also suggest that this compound can act as an inverse agonist.[5]
Q2: My cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
Acquired resistance to a GPCR antagonist like this compound can arise from several molecular changes within the cancer cells:
-
Target Alteration:
-
Mutation in the LPAR1 gene: A mutation in the gene encoding the LPA1 receptor could alter the drug-binding site, reducing the affinity of this compound for the receptor.
-
Altered LPA1 Expression: Downregulation or loss of LPA1 expression would reduce the number of available targets for the drug. Conversely, significant overexpression might require higher drug concentrations for effective inhibition.
-
-
Signaling Pathway Reactivation:
-
Upregulation of Downstream Effectors: Constitutive activation of signaling molecules downstream of LPA1 (e.g., mutations in G proteins, or activation of PI3K/Akt or MAPK pathways) can render the cells independent of LPA1 signaling.[1][6]
-
Receptor Desensitization and Internalization Alterations: Changes in the machinery that regulates receptor desensitization (e.g., GRKs and β-arrestins) could lead to altered receptor trafficking and signaling in the presence of the antagonist.
-
-
Compensatory Signaling:
-
Activation of Parallel Pathways: Cancer cells can upregulate alternative survival and proliferation pathways to bypass the inhibition of the LPA1 pathway.[7] This could involve other GPCRs or receptor tyrosine kinases.
-
Increased LPA Production: An increase in the local concentration of the natural ligand, LPA, could outcompete the antagonist for binding to the LPA1 receptor.
-
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A systematic approach involving multiple experimental techniques is recommended. The following troubleshooting guide provides a step-by-step workflow to investigate the potential resistance mechanisms.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to identifying the cause of resistance in your cell line model.
Problem: Decreased sensitivity of cell line to this compound.
Step 1: Confirm the Resistance Phenotype
-
Action: Perform a dose-response cell viability assay (e.g., MTS or CellTiter-Glo®) to compare the IC50 value of this compound in the suspected resistant cell line versus the parental, sensitive cell line.
-
Expected Outcome: A significant increase in the IC50 value for the resistant cell line confirms the resistance phenotype.
Step 2: Analyze the Target Receptor (LPA1)
-
Question: Has the LPA1 receptor been altered in the resistant cells?
-
Experiments:
-
Quantitative PCR (qPCR): Measure the mRNA expression level of the LPAR1 gene.
-
Western Blotting: Determine the protein expression level of the LPA1 receptor.
-
Sanger Sequencing: Sequence the coding region of the LPAR1 gene to identify potential mutations.
-
-
Interpretation of Hypothetical Results:
| Experiment | Potential Finding in Resistant Cells | Implication |
| qPCR | Decreased LPAR1 mRNA levels | Transcriptional downregulation of the target. |
| Western Blot | Decreased LPA1 protein levels | Loss of target protein. |
| Sanger Sequencing | Non-synonymous mutation in the coding sequence | Altered drug binding or receptor function. |
Step 3: Investigate Downstream Signaling Pathways
-
Question: Are the signaling pathways downstream of LPA1 constitutively active in the resistant cells?
-
Experiments:
-
Western Blotting for Phospho-proteins: Analyze the phosphorylation status of key downstream signaling molecules such as Akt (p-Akt) and ERK (p-ERK) in both sensitive and resistant cells, with and without LPA stimulation and this compound treatment.
-
Calcium Mobilization Assay: Measure intracellular calcium flux in response to LPA in the presence and absence of this compound.
-
-
Interpretation of Hypothetical Results:
| Experiment | Potential Finding in Resistant Cells | Implication |
| Western Blot | High basal levels of p-Akt or p-ERK, unresponsive to this compound | Constitutive activation of downstream pathways. |
| Calcium Mobilization | Reduced or absent calcium response to LPA | Altered receptor-G protein coupling. |
Step 4: Explore Compensatory Mechanisms
-
Question: Have the resistant cells activated alternative survival pathways?
-
Experiments:
-
Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of a broad range of RTKs.
-
RNA Sequencing (RNA-Seq): Perform a global gene expression analysis to identify upregulated genes and pathways in resistant cells compared to sensitive cells.
-
Combination Therapy Studies: Test the efficacy of this compound in combination with inhibitors of suspected bypass pathways (e.g., an EGFR inhibitor if the RTK array shows EGFR activation).
-
-
Interpretation of Hypothetical Results:
| Experiment | Potential Finding in Resistant Cells | Implication |
| RTK Array | Increased phosphorylation of EGFR or other RTKs | Activation of a compensatory signaling pathway. |
| RNA-Seq | Upregulation of genes in the Wnt or Notch pathways | Engagement of alternative survival mechanisms. |
| Combination Therapy | Synergistic effect of this compound and a second inhibitor | Confirmation of a specific bypass pathway. |
Experimental Protocols
1. Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the data to untreated controls and calculate the IC50 values using a non-linear regression model.
2. Western Blotting
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LPA1, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Clone 1 | 2500 | 50 |
| Resistant Clone 2 | >10000 | >200 |
Table 2: Hypothetical Gene and Protein Expression Analysis of LPA1
| Cell Line | LPAR1 mRNA (Relative to Parental) | LPA1 Protein (Relative to Parental) |
| Parental (Sensitive) | 1.0 | 1.0 |
| Resistant Clone 1 | 0.95 | 1.1 |
| Resistant Clone 2 | 0.12 | 0.2 |
Table 3: Hypothetical Phospho-Protein Analysis (Basal Levels)
| Cell Line | p-Akt / Total Akt (Ratio) | p-ERK / Total ERK (Ratio) |
| Parental (Sensitive) | 0.2 | 0.3 |
| Resistant Clone 1 | 1.5 | 0.4 |
| Resistant Clone 2 | 0.3 | 1.8 |
Visualizations
Caption: LPA1 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical relationships of potential this compound resistance mechanisms.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPAR1 - Wikipedia [en.wikipedia.org]
- 3. The current status of anti-GPCR drugs against different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating LPAR1 Target Engagement of BMS-986020: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the target engagement of BMS-986020, a first-generation lysophosphatidic acid receptor 1 (LPAR1) antagonist, and contrasts its performance with second-generation alternatives, highlighting the importance of assessing both on-target and off-target effects.
This compound is an antagonist of LPAR1, a G protein-coupled receptor (GPCR) implicated in fibrotic diseases.[1][2] While it showed efficacy in slowing lung function decline in idiopathic pulmonary fibrosis (IPF) patients, its development was halted due to hepatobiliary toxicity.[2] This toxicity has been attributed to off-target activities, underscoring the necessity of comprehensive target engagement and selectivity profiling.[3] This guide will explore robust cellular methods to confirm LPAR1 engagement and differentiate the profile of this compound from its successors, such as BMS-986278.
LPAR1 Signaling Pathway
Lysophosphatidic acid (LPA) binding to LPAR1 activates multiple downstream signaling cascades through the coupling to various G proteins, including Gαi/o, Gαq/11, and Gα12/13.[1] These pathways ultimately influence cellular processes such as proliferation, migration, and fibrosis. Validating target engagement involves confirming that a compound like this compound can effectively block these signaling events.
Comparative Performance of LPAR1 Antagonists
The primary concern with this compound was its off-target activity, which is absent in the second-generation antagonist BMS-986278. Below is a summary of their on-target and off-target profiles.
| Target | Assay Type | This compound | BMS-986278 | Reference |
| LPAR1 | Calcium Mobilization (CHO cells) | pKB ≈ 8.0 | - | [4] |
| LPAR1 | Dynamic Mass Redistribution (CHO cells) | pEC50 = 7.06 | - | [4] |
| LPAR1 | Binding Affinity (CHO cells) | - | Kb = 6.9 nM | [5] |
| BSEP (Bile Salt Export Pump) | In vitro inhibition | IC50 = 1.8 µM | IC50 ≥ 20 µM | [3] |
| MRP3 (Multidrug Resistance-associated Protein 3) | In vitro inhibition | IC50 = 22 µM | IC50 ≥ 20 µM | [3] |
| MRP4 (Multidrug Resistance-associated Protein 4) | In vitro inhibition | IC50 = 6.2 µM | IC50 ≥ 20 µM | [3] |
| MDR3 (Multidrug Resistance Protein 3) | In vitro inhibition | IC50 = 7.5 µM | IC50 > 100 µM | [3] |
Experimental Protocols for Target Engagement
Several methods can be employed to validate the direct binding of this compound to LPAR1 in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
References
- 1. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 5. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BMS-986020 and Other LPA1 Antagonists in Preclinical Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in a wide array of cellular processes. Its signaling, primarily through the LPA1 receptor, has been strongly implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and systemic sclerosis.[1][2] This has led to the development of LPA1 receptor antagonists as a promising therapeutic strategy. This guide provides an objective comparison of BMS-986020, a first-generation LPA1 antagonist, with other notable LPA1 antagonists, focusing on their performance in preclinical fibrosis models and their progression into clinical trials. The information presented is supported by experimental data to aid researchers in their evaluation of these compounds.
LPA1 Signaling Pathway in Fibrosis
Lysophosphatidic acid (LPA) exerts its pro-fibrotic effects by binding to the G protein-coupled receptor LPA1 on the surface of various cell types, including fibroblasts and epithelial cells.[1][3] This interaction triggers a cascade of downstream signaling events that collectively contribute to the initiation and progression of tissue fibrosis. Key signaling pathways activated by the LPA-LPA1 axis include the Gα12/13-Rho-ROCK pathway, which is central to actin cytoskeleton reorganization and the activation of myocardin-related transcription factor (MRTF).[1][3] MRTF, in turn, co-activates serum response factor (SRF), leading to the transcription of pro-fibrotic genes such as connective tissue growth factor (CTGF).[1] Additionally, LPA1 signaling can influence other critical pathways, including the TGF-β signaling cascade, a master regulator of fibrosis.[4][5]
In Vitro Performance of LPA1 Antagonists
The following table summarizes the in vitro activity of this compound and other LPA1 antagonists. The data highlights their potency in inhibiting LPA1 signaling and their off-target effects, which can have significant implications for their safety profiles.
| Compound Name(s) | LPA1 IC50 | Off-Target Bile Salt Export Pump (BSEP) IC50 | Key In Vitro Findings |
| This compound (AM152) | Not explicitly stated, but described as a high-affinity antagonist.[5][6] | 1.8 µM[7] / 4.8 µM[5] | Potently inhibited LPA1-induced fibrogenesis in the "Scar-in-a-Jar" model.[4] Showed significant inhibition of bile acid transporters BSEP, MRP4, and MDR3.[5][7] |
| BMS-986278 (Admilparant) | Human LPA1 Kb of 6.9 nM.[8] | ≥20 µM[7] | Minimal inhibition of hepatic bile acid transporters.[7] Did not show evidence of direct hepatobiliary toxicity in in vitro evaluations.[9] |
| SAR100842 (Fipaxalparant, HZN-825) | 31 nM (β-arrestin assay)[10] / 65 nM (Ca2+ flux assay)[11] | Not Reported | Equipotent against various LPA isoforms.[12] Inhibited LPA-induced myofibroblast differentiation in systemic sclerosis and idiopathic pulmonary fibrosis lung fibroblasts.[12] |
| BMS-986234 | Not explicitly stated, but described as an equipotent LPA1 antagonist to this compound.[7] | ≥20 µM[7] | Minimally inhibited hepatic bile acid transporters and did not inhibit MDR3 activity.[7] |
| AM152 | See this compound | See this compound | Initially developed by Amira Pharmaceuticals and later became this compound.[5] |
In Vivo Performance in Preclinical Fibrosis Models
The efficacy of LPA1 antagonists has been evaluated in various animal models of fibrosis. The bleomycin-induced lung fibrosis model is a widely used and well-characterized model that mimics many aspects of human IPF. The table below summarizes the in vivo performance of the compared LPA1 antagonists in this and other relevant models.
| Compound Name(s) | Animal Model | Key Efficacy Endpoints | Notable Findings |
| This compound | Bleomycin-induced lung fibrosis (mice) | Reduced fibroblast accumulation and vascular leakage.[2] | Demonstrated anti-fibrotic activities in mouse models of pulmonary, skin, liver, kidney, and ocular fibrosis.[4] |
| BMS-986278 | Not explicitly stated, but preclinical in vivo studies mentioned.[1] | Antagonizing LPA1 may be beneficial in treating lung injury and fibrosis.[1] | Showed no evidence of hepatobiliary toxicity in nonclinical in vivo evaluations.[9] |
| SAR100842 | Bleomycin-induced skin fibrosis (mice) | Reversed dermal thickening, inhibited myofibroblast differentiation, and reduced collagen content.[12] | Improved skin fibrosis in the tight skin 1 (Tsk1) mouse model.[12] |
| AM152 | Mouse models of fibrosis | Efficacious in mouse models of fibrosis.[13] | Showed efficacy in a wide range of preclinical fibrosis models, including lung, skin, eye, liver, and kidney. |
Clinical Trial Data Summary
Several LPA1 antagonists have advanced into clinical trials for fibrotic diseases. The following table provides a comparative summary of the available clinical data.
| Compound Name(s) | Indication | Phase | Key Efficacy Results | Key Safety Findings |
| This compound | Idiopathic Pulmonary Fibrosis (IPF) | Phase 2 (Terminated) | 600 mg BID significantly slowed the rate of FVC decline compared to placebo.[6] | Dose-related elevations in hepatic enzymes.[6] Three cases of cholecystitis led to early termination of the study.[6] |
| BMS-986278 | Idiopathic Pulmonary Fibrosis (IPF) & Progressive Pulmonary Fibrosis (PPF) | Phase 2 | 60 mg BID reduced the rate of decline in ppFVC by 62% in IPF and 69% in PPF compared to placebo.[1][14] | Well tolerated with rates of adverse events and treatment discontinuation comparable to placebo.[1] No evidence of hepatobiliary toxicity.[9] |
| SAR100842 | Diffuse Cutaneous Systemic Sclerosis (dcSSc) | Phase 2a | Numerically greater reduction in modified Rodnan skin score (mRSS) compared to placebo (not statistically significant).[15] | Well tolerated. Most frequent adverse events were headache, diarrhea, nausea, and falling.[15] |
| AM152 | Idiopathic Pulmonary Fibrosis (IPF) | Phase 1 initiated.[16] | Not available. | Not available. |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)
This is a widely used preclinical model to induce lung fibrosis and evaluate the efficacy of anti-fibrotic compounds.
Detailed Methodology:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal dose of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered.[16]
-
Treatment: The LPA1 antagonist or vehicle is administered to the mice, often starting on the day of or a few days after bleomycin instillation and continuing for the duration of the study (e.g., 21 or 28 days).
-
Assessment of Fibrosis:
-
Bronchoalveolar Lavage (BAL): At the end of the study, BAL is performed to collect cells and fluid from the lungs. Total and differential cell counts are performed to assess inflammation.[12][17]
-
Histology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition. The extent of fibrosis is often quantified using a semi-quantitative scoring system, such as the Ashcroft score.[18]
-
Collagen Quantification: The total lung collagen content is measured using a hydroxyproline assay, as hydroxyproline is a major component of collagen.[7][19]
-
"Scar-in-a-Jar" In Vitro Fibrosis Model
This in vitro model provides a high-throughput method for screening anti-fibrotic compounds by mimicking the fibrotic process in a multi-well plate format.[14][20]
Detailed Methodology:
-
Cell Culture: Primary human lung fibroblasts are seeded in a multi-well plate.[21]
-
Treatment and Stimulation: The cells are pre-incubated with the LPA1 antagonist or vehicle, followed by the addition of a pro-fibrotic stimulus such as Transforming Growth Factor-beta 1 (TGF-β1) or LPA.[15][21]
-
Incubation: The plate is incubated for a period of time (e.g., 72 hours) to allow for fibroblast activation and extracellular matrix (ECM) deposition.[15]
-
Analysis:
-
Immunofluorescence: The cells are fixed and stained with antibodies against key fibrotic markers, such as collagen type I and alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[15]
-
Imaging and Quantification: The plates are imaged using an automated high-content imaging system, and the fluorescence intensity of the fibrotic markers is quantified to assess the anti-fibrotic effect of the compound.[15]
-
Conclusion
The development of LPA1 receptor antagonists represents a significant advancement in the pursuit of effective therapies for fibrotic diseases. This compound demonstrated promising efficacy in a Phase 2 trial for IPF but was ultimately halted due to hepatobiliary toxicity.[6] This toxicity was later attributed to off-target inhibition of bile acid transporters, a property not shared by the second-generation compound, BMS-986278.[7] BMS-986278 has shown a favorable safety profile and significant efficacy in reducing lung function decline in both IPF and PPF patients in Phase 2 trials, leading to its progression into Phase 3 studies.[1][14] Other LPA1 antagonists, such as SAR100842, have also shown promise in preclinical models and early clinical trials for other fibrotic conditions like systemic sclerosis.[12][15]
The data presented in this guide highlights the importance of a thorough preclinical evaluation of both on-target efficacy and off-target safety liabilities. The comparison of these LPA1 antagonists provides valuable insights for researchers and drug developers working to advance novel anti-fibrotic therapies. The continued investigation of this class of compounds holds great promise for patients suffering from the devastating consequences of fibrosis.
References
- 1. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thorax.bmj.com [thorax.bmj.com]
- 3. LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 6. wasog.org [wasog.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Broncho-Alveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 13. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Scar-in-a-Jar: In Vitro Fibrosis Model for Anti-Fibrotic Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. domainex.co.uk [domainex.co.uk]
- 16. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 17. Bronchoalveolar Lavage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Adapting the Scar-in-a-Jar to Skin Fibrosis and Screening Traditional and Contemporary Anti-Fibrotic Therapies [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Head-to-Head Comparison: BMS-986020 and Pirfenidone in the Treatment of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of BMS-986020 and pirfenidone, two therapeutic agents investigated for the treatment of idiopathic pulmonary fibrosis (IPF). While direct head-to-head clinical trial data is not currently available, this document synthesizes findings from their respective placebo-controlled studies to offer an objective analysis of their mechanisms of action, efficacy, safety profiles, and the experimental methodologies used in their evaluation.
Mechanism of Action
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a signaling lipid that, through its interaction with LPA1, is implicated in the pathogenesis of fibrosis by promoting fibroblast recruitment, proliferation, and differentiation into myofibroblasts, as well as increasing vascular permeability.[1][2][3] By blocking the LPA1 receptor, this compound aims to inhibit these pro-fibrotic cellular processes.[2][3]
Pirfenidone , on the other hand, exhibits a multi-faceted mechanism of action that is not fully elucidated. It is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties.[4] A key mechanism is the downregulation of the pro-fibrotic cytokine transforming growth factor-beta 1 (TGF-β1), which plays a central role in stimulating fibroblast proliferation and collagen synthesis.[5][6] Pirfenidone also reduces the production of other inflammatory mediators.
Signaling Pathways
To visualize the distinct mechanisms of these two agents, the following diagrams illustrate their targeted signaling pathways.
References
- 1. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Pirfenidone attenuates bleomycin-induced pulmonary fibrosis in mice by regulating Nrf2/Bach1 equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
A Head-to-Head Comparison: BMS-986020 Versus Nintedanib in the Inhibition of Fibroblast Proliferation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-fibrotic drug discovery, particularly for diseases like idiopathic pulmonary fibrosis (IPF), the inhibition of fibroblast proliferation is a cornerstone of therapeutic strategy. Two prominent agents in this arena are BMS-986020, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, and nintedanib, a multi-tyrosine kinase inhibitor. This guide provides an objective comparison of their performance in inhibiting fibroblast proliferation, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Mechanism of Action and Signaling Pathways
This compound: Targeting the LPA1 Receptor
This compound is an orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Lysophosphatidic acid (LPA) is a signaling molecule that, through its interaction with LPA1 on fibroblasts, promotes a cascade of pro-fibrotic activities, including fibroblast proliferation, migration, and activation.[1][3] By selectively blocking the LPA1 receptor, this compound aims to interrupt these pathological processes.[4] Preclinical studies have demonstrated its anti-fibrotic activities in various models of fibrosis.[4]
Nintedanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases, primarily the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[5][6][7] These receptors are crucial in signaling pathways that drive fibroblast proliferation and migration.[5][6] By inhibiting these key receptors, nintedanib effectively curtails the pro-fibrotic activities of fibroblasts.[5][6]
In Vitro Inhibition of Fibroblast Proliferation: A Data-Driven Comparison
While direct head-to-head comparative studies are limited, individual in vitro studies provide valuable insights into the potency of each compound in inhibiting fibroblast proliferation.
This compound Performance Data
Studies on this compound have demonstrated its ability to inhibit LPA-induced pro-fibrotic activities. In an in vitro "Scar-in-a-Jar" model, this compound potently inhibited LPA1-induced fibrogenesis.[2] This model recapitulates key aspects of the fibrotic process, including fibroblast proliferation and extracellular matrix deposition. The antifibrotic effects of this compound are dependent on its antagonism of the LPA1 receptor.[8]
| Parameter | This compound | Reference |
| Target | LPA1 Receptor | [1][2] |
| In Vitro Model | "Scar-in-a-Jar" Fibrogenesis Model | [2] |
| Effect | Potent inhibition of LPA1-induced fibrogenesis | [2][8] |
Nintedanib Performance Data
Nintedanib has been more extensively characterized in in vitro fibroblast proliferation assays. It has been shown to inhibit the proliferation of human lung fibroblasts in a dose-dependent manner.[9] The inhibitory effects are particularly potent against PDGF-stimulated proliferation.
| Parameter | Nintedanib | Reference |
| Target(s) | VEGFR, FGFR, PDGFR | [5][6][7] |
| In Vitro Model | Human Lung Fibroblast Proliferation Assays | [9] |
| Effect on Proliferation | Dose-dependent inhibition of fibroblast proliferation | [9] |
| IC50 (PDGFRα and PDGFRβ) | 41–58 nM | [10] |
| IC50 (FGFR2) | 257 nM | [10] |
Experimental Protocols
Fibroblast Proliferation Assay (General Protocol)
A common method to assess the anti-proliferative effects of compounds like this compound and nintedanib involves the following steps:
-
Cell Culture: Primary human lung fibroblasts are isolated from patient tissue or obtained from commercial sources and cultured in appropriate media.
-
Stimulation: To induce proliferation, fibroblasts are stimulated with a mitogen such as platelet-derived growth factor (PDGF) for nintedanib studies, or lysophosphatidic acid (LPA) for this compound studies.
-
Treatment: The cells are treated with varying concentrations of this compound or nintedanib.
-
Incubation: The treated cells are incubated for a specific period, typically 24 to 72 hours.
-
Quantification of Proliferation: Fibroblast proliferation is quantified using methods such as:
-
BrdU (5-bromo-2'-deoxyuridine) incorporation assay: This colorimetric assay measures the incorporation of BrdU into newly synthesized DNA, which is indicative of cell proliferation.
-
Cell counting: Direct counting of cell numbers using a hemocytometer or an automated cell counter.
-
MTT assay: A colorimetric assay that measures cellular metabolic activity, which correlates with the number of viable cells.[11]
-
"Scar-in-a-Jar" In Vitro Fibrogenesis Model (for this compound)
This model provides a more complex, three-dimensional environment to assess fibrogenesis:
-
Model Setup: Human lung fibroblasts are cultured in a semi-solid matrix.
-
Stimulation: The culture is stimulated with LPA to induce a fibrotic response.
-
Treatment: this compound is added to the culture medium.
-
Analysis: After a defined incubation period, the "scar" tissue is analyzed for markers of fibrosis, such as collagen deposition and fibroblast activation.[8]
Summary and Conclusion
Both this compound and nintedanib demonstrate significant potential in inhibiting fibroblast proliferation, a key driver of fibrosis.
-
This compound offers a targeted approach by specifically antagonizing the LPA1 receptor, a key node in the pro-fibrotic signaling cascade. Its efficacy has been demonstrated in models that mimic the complex fibrotic environment.
-
Nintedanib employs a broader mechanism by inhibiting multiple receptor tyrosine kinases involved in fibroblast proliferation. This multi-targeted approach has been well-characterized with quantitative in vitro data demonstrating its potent anti-proliferative effects.
The choice between these two agents in a research or drug development context may depend on the specific scientific question being addressed. The targeted nature of this compound makes it an excellent tool for dissecting the role of the LPA-LPA1 axis in fibrosis, while the broad-spectrum activity of nintedanib is valuable for inhibiting multiple pro-fibrotic signaling pathways simultaneously. Further head-to-head studies are warranted to provide a more definitive comparison of their relative potencies in inhibiting fibroblast proliferation under identical experimental conditions.
References
- 1. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPA1 antagonist-derived LNPs deliver A20 mRNA and promote anti-fibrotic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-fibrotic efficacy of nintedanib in pulmonary fibrosis via the inhibition of fibrocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
Cross-Validation of BMS-986020 Effects with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of BMS-986020, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), with the phenotypic outcomes observed in genetic knockdown models of the LPA1 receptor. The data presented herein supports the validation of LPA1 as a therapeutic target for fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).
Introduction
This compound is a high-affinity, orally bioavailable antagonist of the LPA1 receptor that was evaluated for the treatment of idiopathic pulmonary fibrosis (IPF).[1] The LPA1 receptor, a G protein-coupled receptor, is a key mediator of pro-fibrotic signaling cascades in response to its ligand, lysophosphatidic acid (LPA).[2] Genetic studies utilizing LPA1 receptor knockout mice have provided crucial evidence for the role of this pathway in the pathogenesis of fibrosis, offering a valuable benchmark for assessing the on-target efficacy of pharmacological inhibitors like this compound.[2][3] This guide cross-validates the effects of this compound with genetic LPA1 knockdown through a detailed comparison of preclinical and clinical data, alongside relevant experimental protocols.
Data Presentation: Pharmacological vs. Genetic LPA1 Inhibition
The following tables summarize the quantitative effects of this compound and LPA1 genetic knockdown on key markers of fibrosis in preclinical models and clinical trials.
Table 1: Comparison of Anti-Fibrotic Effects in Preclinical Bleomycin-Induced Fibrosis Models
| Parameter | Pharmacological Inhibition (this compound or other LPA1 antagonists) | Genetic Knockdown (LPA1-/- Mice) | Reference |
| Lung Collagen Accumulation | Significantly reduced.[4] | Markedly attenuated.[5] | [4][5] |
| Dermal Thickness | Not explicitly reported for this compound in a comparable model. | Increase attenuated by 91% vs. wild-type.[3] | [3] |
| Skin Hydroxyproline Content | Preventive inhibition attenuated the increase by 52%.[3] | Increase attenuated by 91% vs. wild-type.[3] | [3] |
| Myofibroblast Accumulation | Decreased expression of α-SMA.[4] | Markedly attenuated.[3] | [3][4] |
| Vascular Leakage | Reduced.[2] | Reduced.[5] | [2][5] |
| Fibroblast Recruitment/Migration | Inhibited LPA-induced fibroblast migration. | Reduced.[5] | [5] |
Table 2: Clinical Efficacy in Idiopathic Pulmonary Fibrosis
| Parameter | This compound (Phase 2 Clinical Trial) | Genetic Knockdown (Not Applicable) | Reference |
| Rate of FVC Decline | Significantly slowed with 600 mg BID treatment compared to placebo (-0.042 L vs -0.134 L, P = .049).[6] | - | [6] |
| Serum ECM-Neoepitope Biomarkers | Significantly reduced levels of most biomarkers compared to placebo.[7] | - | [7] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is a widely used preclinical tool to induce lung fibrosis and evaluate the efficacy of anti-fibrotic agents.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[8]
-
Bleomycin Administration: A single intratracheal instillation of bleomycin (typically 1-3 U/kg) is administered to anesthetized mice.[8] The solution is delivered slowly to ensure bilateral lung distribution.[8]
-
Treatment Protocol (for pharmacological studies): The LPA1 antagonist (e.g., this compound) or vehicle is administered, often orally, starting from a specified day relative to the bleomycin challenge and continued for the duration of the study (e.g., 7 to 28 days).[2][4]
-
Endpoint Analysis:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to assess the extent of fibrosis, often quantified using a modified Ashcroft score.[9]
-
Collagen Quantification: Lung collagen content is measured biochemically using a hydroxyproline assay, as hydroxyproline is a major component of collagen.[9][10]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration and protein concentration as a measure of vascular permeability.[2][9]
-
Hydroxyproline Assay for Lung Collagen Content
This assay quantifies the total collagen content in lung tissue.
-
Tissue Preparation: A portion of the lung tissue is homogenized and hydrolyzed in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.[11][12]
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized by an oxidizing agent (e.g., Chloramine-T).
-
Colorimetric Reaction: A color reagent (e.g., p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer (typically at 550-560 nm), and the hydroxyproline concentration is determined by comparison to a standard curve.[12][13]
Cell Migration (Wound Healing) Assay
This in vitro assay assesses the effect of compounds on cell migration.
-
Cell Culture: A confluent monolayer of cells (e.g., fibroblasts) is cultured in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are then treated with the test compound (e.g., this compound) in the presence or absence of a chemoattractant (e.g., LPA).
-
Image Acquisition: Images of the scratch are captured at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Data Analysis: The area of the cell-free gap is measured over time using image analysis software. The rate of wound closure is calculated to determine the effect of the treatment on cell migration.[14][15]
Mandatory Visualization
Caption: LPA1 signaling pathway and points of inhibition.
Caption: Workflow for bleomycin-induced pulmonary fibrosis model.
Conclusion
The data from LPA1 receptor knockout mice strongly corroborates the findings from preclinical and clinical studies of this compound. Both genetic and pharmacological inhibition of LPA1 signaling lead to a significant attenuation of pro-fibrotic responses, including reduced collagen deposition, decreased myofibroblast accumulation, and diminished fibroblast migration. The concordance between these two approaches provides robust validation for the on-target anti-fibrotic efficacy of LPA1 antagonism. While this compound itself was halted due to off-target toxicity, the collective evidence strongly supports the continued development of next-generation, safer LPA1 antagonists for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases.
References
- 1. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of this compound, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. criver.com [criver.com]
- 10. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
- 11. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Independent Verification of BMS-986020's Antifibrotic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifibrotic effects of BMS-986020, a first-generation lysophosphatidic acid receptor 1 (LPA1) antagonist. Its performance is evaluated against a successor molecule, BMS-986278 (admilparant), and indirectly against the standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), pirfenidone and nintedanib. The information is compiled from publicly available clinical trial data and in vitro studies to support independent verification and further research.
Executive Summary
This compound demonstrated a statistically significant antifibrotic effect in a Phase 2 clinical trial for idiopathic pulmonary fibrosis (IPF) by slowing the decline of lung function.[1][2] The mechanism of action is the antagonism of the LPA1 receptor, a key player in the fibrotic signaling cascade.[1][3] However, the clinical development of this compound was halted due to hepatobiliary toxicity.[1][2] A second-generation LPA1 antagonist, BMS-986278, was subsequently developed with a favorable safety profile and has also shown significant antifibrotic efficacy in Phase 2 trials for both IPF and progressive pulmonary fibrosis (PPF).[4][5][6] This guide presents the available quantitative data from these studies to facilitate a comparative analysis.
Mechanism of Action: LPA1 Antagonism in Fibrosis
Lysophosphatidic acid (LPA) is a signaling lipid that promotes fibrosis through its receptor, LPA1. Activation of LPA1 on fibroblasts leads to their proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM), which are hallmark features of fibrosis. This compound acts as a competitive antagonist at the LPA1 receptor, thereby inhibiting these downstream fibrotic processes.
Caption: LPA1 Signaling Pathway and Inhibition by this compound.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with other antifibrotic agents have not been conducted due to the termination of its development. The following tables summarize the primary efficacy endpoint data from Phase 2 clinical trials of this compound and its successor, BMS-986278, and provide context with data from pivotal trials of the approved drugs, pirfenidone and nintedanib.
Table 1: Change in Forced Vital Capacity (FVC) in Idiopathic Pulmonary Fibrosis (IPF)
| Compound | Trial Identifier | Treatment Group | N | Baseline FVC (Predicted %) | Change in FVC from Baseline over 26 Weeks | Comparison vs. Placebo |
| This compound | NCT01766817 | 600 mg BID | 48 | Not Reported | -0.042 L[1][2] | Significantly slower rate of decline (p=0.049)[1][2] |
| Placebo | 47 | Not Reported | -0.134 L[1][2] | |||
| BMS-986278 (admilparant) | NCT04308681 | 60 mg BID | ~92 | Not Reported | -1.2% (predicted)[5][7] | 1.4% difference in rate of decline[5] |
| Placebo | ~92 | Not Reported | -2.7% (predicted)[5][7] | |||
| Nintedanib | INPULSIS Trials (pooled) | 150 mg BID | 638 | 79.7% | -114.7 mL (annual rate) | Difference of 109.9 mL/year |
| Placebo | 423 | 79.9% | -239.9 mL (annual rate) | |||
| Pirfenidone | ASCEND Trial | 2403 mg/day | 278 | 68.3% | -235 mL | Difference of 202 mL |
| Placebo | 277 | 67.9% | -428 mL |
Note: The data for nintedanib and pirfenidone are from their respective pivotal Phase 3 trials and represent annual rates of FVC decline, while the data for the BMS compounds are from Phase 2 trials over 26 weeks. Direct comparison should be made with caution.
Table 2: Efficacy of BMS-986278 in Progressive Pulmonary Fibrosis (PPF)
| Compound | Trial Identifier | Treatment Group | N | Change in % Predicted FVC from Baseline over 26 Weeks | Comparison vs. Placebo |
| BMS-986278 (admilparant) | NCT04308681 | 60 mg BID | ~41 | -1.1%[5][7] | 3.2% difference in rate of decline[5] |
| Placebo | ~41 | -4.3%[5][7] |
Biomarker Modulation
This compound and BMS-986278 have been shown to modulate biomarkers associated with fibrosis and epithelial injury.
Table 3: Effect of LPA1 Antagonists on Fibrosis-Related Biomarkers
| Compound | Biomarker | Effect | Clinical Significance |
| This compound | ECM-neoepitopes | Significant reduction in most serum levels vs. placebo.[8][9] | Associated with IPF prognosis and correlated with improvements in FVC and quantitative lung fibrosis.[8][9] |
| BMS-986278 | Adiponectin | Increased levels.[10] | Marker of metabolic health, often decreased in fibrosis. |
| CA-125, MMP-7, Tenascin C | Decreased levels.[10] | Markers of epithelial injury and fibrosis. | |
| Periostin (in PPF) | Decreased levels.[10] | Marker of the TGF-β pathway. | |
| YKL-40, VCAM-1, Ferritin (in PPF) | Decreased levels.[10] | Inflammatory markers. |
In Vitro Antifibrotic Effects: The "Scar-in-a-Jar" Model
The antifibrotic activity of this compound was independently verified using the "Scar-in-a-Jar" in vitro model, which mimics the fibrotic microenvironment.[8][9]
Experimental Protocol: "Scar-in-a-Jar" Assay
This protocol is a representative methodology based on published descriptions.[11][12][13][14]
-
Cell Culture: Primary human lung fibroblasts are cultured in a high-density micromass environment.
-
Macromolecular Crowding: A crowding agent, such as Ficoll, is added to the culture medium to accelerate the deposition of extracellular matrix.[13]
-
Fibrotic Stimulation: The cells are stimulated with a pro-fibrotic agent, typically Transforming Growth Factor-beta 1 (TGF-β1), to induce myofibroblast differentiation and collagen production.[11][13]
-
Compound Treatment: this compound or other test compounds are added to the culture medium at various concentrations.
-
Incubation: The cultures are incubated for a prolonged period (e.g., 72 hours to 12 days) to allow for significant ECM deposition.[11][13]
-
Analysis: The antifibrotic effect is quantified by measuring the deposition of key fibrotic markers, such as collagen type I and alpha-smooth muscle actin (α-SMA), using techniques like immunofluorescence staining and high-content imaging.[13]
Caption: Experimental Workflow of the "Scar-in-a-Jar" Assay.
Safety and Tolerability
A critical point of comparison is the safety profile of these compounds.
-
This compound: Development was terminated due to dose-related elevations in hepatic enzymes and three cases of cholecystitis.[1][2]
-
BMS-986278 (admilparant): Designed to avoid the hepatobiliary toxicity of this compound.[3] Phase 2 data show it was well-tolerated, with adverse event rates comparable to placebo.[4][5]
-
Pirfenidone: Common side effects include gastrointestinal issues (nausea, diarrhea, dyspepsia), photosensitivity, and skin rashes.[15]
-
Nintedanib: The most common adverse event is diarrhea. Other side effects include nausea, vomiting, and abdominal pain.[15]
Conclusion
Independent verification of the antifibrotic effects of this compound is supported by both in vitro and clinical data, which demonstrate its ability to inhibit the LPA1 signaling pathway and slow the progression of IPF. However, its development was halted due to safety concerns. The successor molecule, BMS-986278, appears to retain the antifibrotic efficacy of LPA1 antagonism while exhibiting a more favorable safety profile. While direct comparative data with the approved therapies, pirfenidone and nintedanib, is unavailable, the data presented in this guide provides a basis for understanding the potential of LPA1 antagonism as a therapeutic strategy for fibrotic diseases. Further research and the results of ongoing Phase 3 trials for BMS-986278 will be crucial in determining its place in the therapeutic landscape.
References
- 1. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of this compound, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 7. researchgate.net [researchgate.net]
- 8. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Prolonged Scar-in-a-Jar: an in vitro screening tool for anti-fibrotic therapies using biomarkers of extracellular matrix synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Adapting the Scar-in-a-Jar to Skin Fibrosis and Screening Traditional and Contemporary Anti-Fibrotic Therapies [frontiersin.org]
- 13. domainex.co.uk [domainex.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. A Comparison of the Effectiveness of Nintedanib and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986020 as a reference compound for LPA1 antagonist screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BMS-986020 with other common lysophosphatidic acid receptor 1 (LPA1) antagonists, offering a valuable resource for researchers selecting a reference compound for screening and profiling potential drug candidates. This compound is a potent and selective LPA1 antagonist that has been evaluated in clinical trials for idiopathic pulmonary fibrosis (IPF).[1][2] Its well-characterized profile makes it a suitable reference for in vitro and in vivo studies.
Comparative Analysis of LPA1 Antagonists
The selection of an appropriate reference compound is critical for the accurate assessment of new chemical entities. This section provides a quantitative comparison of this compound with two other widely used LPA1 antagonists, AM095 and Ki16425. The data presented below are compiled from various in vitro studies.
| Compound | Target(s) | Assay Type | Cell Line | Potency (Ki/IC50) | Off-Target Effects |
| This compound | LPA1 | Calcium Mobilization | CHO-LPA1 | pKB ~8 [3] | BSEP (IC50 = 4.8 µM), MRP4 (IC50 = 6.2 µM), MDR3 (IC50 = 7.5 µM) [4] |
| LPA1/LPA2 | Calcium Mobilization | CHO-LPA1/LPA2 | ~10-fold selectivity for LPA1 | Not extensively reported | |
| LPA1 | Dynamic Mass Redistribution | CHO-LPA1 | pEC50 = 7.06[3] | ||
| AM095 | LPA1 | GTPγS Binding | CHO-hLPA1 | IC50 = 0.98 µM | Not extensively reported |
| LPA1 | GTPγS Binding | CHO-mLPA1 | IC50 = 0.73 µM | ||
| LPA1 | Calcium Mobilization | CHO-hLPA1 | IC50 = 0.025 µM | ||
| LPA1 | Calcium Mobilization | CHO-mLPA1 | IC50 = 0.023 µM | ||
| LPA1 | Chemotaxis | A2058 melanoma | IC50 = 233 nM | ||
| Ki16425 | LPA1, LPA3 | Ki Assay | RH7777 | Ki = 0.34 µM (LPA1), 0.93 µM (LPA3)[5] | LPA2 (Ki = 6.5 µM)[5] |
| LPA1/LPA3 | GTPγS, IP, Ca2+ | Various | pKB ~6.5-7 | ||
| LPA1 | Dynamic Mass Redistribution | CHO-LPA1 | pEC50 = 7.17[3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of LPA1 antagonist screening, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: LPA1 Receptor Signaling Pathways.
Caption: LPA1 Antagonist Screening Workflow.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible results. The following sections outline common methodologies for screening LPA1 antagonists.
Radioligand Binding Assay
This assay measures the direct binding of a compound to the LPA1 receptor, allowing for the determination of its binding affinity (Ki).
-
Materials:
-
Cell membranes prepared from cells overexpressing the human LPA1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-LPA).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6]
-
Test compounds (including this compound as a reference).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate cell membranes (e.g., 3-20 µg protein) with a fixed concentration of radioligand and varying concentrations of the test compound in a 96-well plate.[6]
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled LPA1 ligand.
-
Calculate the specific binding and determine the IC50 value for each compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the LPA1 receptor, providing an indication of the compound's antagonist activity.
-
Materials:
-
Cell membranes from cells overexpressing the LPA1 receptor.
-
[³⁵S]-GTPγS (a non-hydrolyzable GTP analog).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing GDP.
-
LPA (agonist).
-
Test compounds.
-
-
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of the test compound.
-
Add a fixed concentration of LPA to stimulate the receptor, followed by the addition of [³⁵S]-GTPγS.
-
Incubate at room temperature (e.g., for 30-60 minutes) to allow for G protein activation and [³⁵S]-GTPγS binding.[7]
-
Separate bound from free [³⁵S]-GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]-GTPγS using a scintillation counter.
-
Determine the IC50 of the antagonist by measuring the inhibition of LPA-stimulated [³⁵S]-GTPγS binding.
-
Calcium Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following LPA1 receptor activation, which is a key downstream signaling event.
-
Materials:
-
Procedure:
-
Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[9]
-
Load the cells with the calcium-sensitive dye for a specific duration (e.g., 45-60 minutes at 37°C).[8]
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of LPA (typically the EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the inhibition of the LPA-induced calcium response to determine the IC50 of the antagonist.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of LPA1 Antagonism: A Comparative Analysis of BMS-986020 and its Alternatives for Fibrotic Diseases
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the lysophosphatidic acid receptor 1 (LPA1) antagonist BMS-986020 with its key alternatives. This document synthesizes published preclinical and clinical data, offering a detailed examination of their efficacy, safety, and mechanisms of action. All quantitative data is presented in structured tables, and key experimental protocols are detailed to ensure reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying biology and experimental designs.
Executive Summary
This compound emerged as a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF) by targeting the LPA1, a key mediator in fibrotic processes. While demonstrating efficacy in a Phase 2 clinical trial, its development was halted due to hepatobiliary toxicity. This has spurred the development of second-generation LPA1 antagonists with improved safety profiles. This guide compares this compound with its successors, primarily BMS-986278, and another clinical-stage LPA1 antagonist, fipaxalparant (HZN-825), to inform future research and development in the field of anti-fibrotic therapies.
Mechanism of Action: Targeting the LPA1 Signaling Pathway
Lysophosphatidic acid (LPA) is a signaling lipid that, upon binding to its G protein-coupled receptors, including LPA1, triggers a cascade of downstream events culminating in cellular processes critical to fibrosis.[1][2] These include fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as extracellular matrix deposition.[2][3] Antagonism of LPA1 is therefore a rational therapeutic strategy to interrupt these pro-fibrotic signals.
Comparative Efficacy and Safety Data
The following tables summarize the key preclinical and clinical data for this compound and its comparators.
Table 1: Preclinical In Vitro Data
| Compound | Target | Assay | IC50 / Kb | Off-Target Inhibition (IC50) | Source |
| This compound | Human LPA1 | Radioligand Binding | Kb: 6.9 nM | BSEP: 1.8 µM, MRP4: 6.2 µM, MDR3: 7.5 µM | [4][5] |
| BMS-986234 | Human LPA1 | - | - | BSEP: ≥20 µM, MDR3: >100 µM | [4] |
| BMS-986278 | Human LPA1 | Radioligand Binding | Kb: 6.9 nM | BSEP: >50 µM | [5][6] |
| Fipaxalparant (HZN-825) | Human LPA1 | Allosteric Modulation | - | Selective for LPA1 | [1] |
Table 2: Clinical Efficacy in Idiopathic Pulmonary Fibrosis (IPF)
| Compound | Study | Primary Endpoint | Result | p-value | Source |
| This compound (600 mg BID) | Phase 2 (NCT01766817) | Rate of FVC Decline over 26 weeks | Slowed decline vs. placebo | 0.049 | [7] |
| BMS-986278 (600 mg BID) | Phase 2 (NCT04308681) | Rate of ppFVC Decline over 26 weeks | 69% relative reduction in decline vs. placebo | - | [8] |
Table 3: Clinical Safety and Tolerability
| Compound | Study | Key Adverse Events | Reason for Discontinuation/Concern | Source |
| This compound | Phase 2 (NCT01766817) | Elevated hepatic enzymes, cholecystitis | Hepatobiliary toxicity | [7] |
| BMS-986278 | Phase 2 (NCT04308681) | Well-tolerated, AEs similar to placebo | - | [8] |
| Fipaxalparant (HZN-825) | Phase 1 | Headache, orthostatic hypotension, dizziness | Generally safe and well-tolerated in healthy volunteers | [1] |
Key Experimental Protocols
"Scar-in-a-Jar" In Vitro Fibrogenesis Model
This assay provides a three-dimensional in vitro model to assess the anti-fibrotic potential of compounds.
Methodology:
-
Cell Culture: Human lung fibroblasts are cultured in a 96-well plate.
-
Macromolecular Crowding: The culture medium is supplemented with a neutral crowding agent, such as Ficoll, to mimic the crowded in vivo environment and enhance extracellular matrix (ECM) deposition.[9][10]
-
Pro-fibrotic Stimulation: Cells are stimulated with a pro-fibrotic agent, typically Transforming Growth Factor-β1 (TGF-β1) or LPA, to induce fibroblast-to-myofibroblast differentiation and collagen production.[9][11]
-
Compound Treatment: Test compounds (e.g., this compound) are added to the culture to assess their ability to inhibit the pro-fibrotic response.
-
Analysis: After a defined incubation period (e.g., 72 hours), the cultures are analyzed for markers of fibrosis, such as collagen deposition (e.g., via picrosirius red staining) and α-smooth muscle actin (α-SMA) expression (a marker of myofibroblast differentiation) using immunofluorescence and high-content imaging.[9]
Phase 2 Clinical Trial Design for IPF (Exemplified by NCT01766817 for this compound)
Objective: To evaluate the efficacy, safety, and tolerability of the LPA1 antagonist in patients with IPF.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients diagnosed with IPF, typically with a Forced Vital Capacity (FVC) between 45% and 90% of predicted.
-
Randomization: Patients are randomly assigned to receive the investigational drug (at one or more dose levels) or a placebo.
-
Treatment Period: Treatment is administered for a specified duration, for example, 26 weeks.
-
Primary Endpoint: The primary measure of efficacy is typically the rate of decline in FVC over the treatment period.
-
Secondary Endpoints: These may include changes in other lung function parameters (e.g., diffusing capacity of the lung for carbon monoxide - DLCO), biomarkers of fibrosis, and patient-reported outcomes.
-
Safety Monitoring: Patients are closely monitored for adverse events, including regular laboratory tests (e.g., liver function tests).
Conclusion
The journey of this compound highlights both the promise of LPA1 antagonism as a therapeutic strategy for fibrotic diseases and the critical importance of a thorough safety evaluation. While this compound itself will not be advancing, the lessons learned have been instrumental in the development of second-generation LPA1 antagonists like BMS-986278, which exhibit a more favorable safety profile while retaining efficacy. The ongoing clinical investigation of these newer compounds, along with others like fipaxalparant, will be crucial in determining the ultimate clinical utility of targeting the LPA1 pathway in IPF and other fibrotic conditions. The experimental models and clinical trial designs detailed in this guide provide a framework for the continued evaluation and comparison of these and future anti-fibrotic therapies.
References
- 1. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. The value of imaging and clinical outcomes in a phase II clinical trial of a lysophosphatidic acid receptor antagonist in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. Frontiers | Adapting the Scar-in-a-Jar to Skin Fibrosis and Screening Traditional and Contemporary Anti-Fibrotic Therapies [frontiersin.org]
- 11. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BMS-986020: A Procedural Guide
For researchers, scientists, and drug development professionals engaged in studies involving the investigational compound BMS-986020, adherence to stringent safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible handling and elimination of this substance.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A fully buttoned lab coat to protect from skin contact.
-
Respiratory Protection: A properly fitted respirator may be necessary for handling the powdered form or when generating aerosols.
Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical step in maintaining a safe laboratory environment and complying with regulatory standards. The following procedure outlines the recommended steps for the disposal of both solid waste and contaminated solutions.
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Contaminated PPE (gloves, disposable lab coats).
-
Solutions containing this compound.
-
-
Solid Waste Disposal:
-
Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical properties of this compound.
-
The label should clearly state "Hazardous Waste" and include the name "this compound."
-
-
Liquid Waste Disposal:
-
Aqueous and solvent-based solutions containing this compound should be collected in separate, designated hazardous waste containers.
-
Do not mix incompatible waste streams.
-
Containers should be sealed to prevent evaporation and spills.
-
Clearly label the container with "Hazardous Waste," the name "this compound," and the solvent system used.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
Use a suitable decontamination solution as recommended by your institution's safety office.
-
Collect all cleaning materials (e.g., wipes, paper towels) as hazardous solid waste.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Ensure all necessary paperwork is completed in accordance with local, state, and federal regulations.
-
Quantitative Data Summary
While specific quantitative data on the disposal of this compound is not publicly available, the following table summarizes key physical and chemical properties relevant to its handling and safety.
| Property | Value |
| Molecular Formula | C₂₉H₂₆N₂O₅ |
| Molecular Weight | 482.53 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | Room temperature for months, or -20°C for 3 years |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Safeguarding Your Research: Essential Safety and Handling Protocols for BMS-986020
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides critical safety and logistical information for handling the selective lysophosphatidic acid receptor 1 (LPA1) antagonist, BMS-986020. Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Handling Precautions
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, based on its chemical nature and findings from clinical trials, a cautious approach is warranted. Phase 2 clinical trials of this compound were terminated due to observed hepatobiliary toxicity. Therefore, it is crucial to handle this compound with the assumption that it is potentially toxic, particularly to the liver.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling this compound to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A laboratory coat must be worn. For operations with a higher risk of spillage, consider additional protective clothing such as an apron or coveralls.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.
Operational and Disposal Plans
Storage:
This compound is typically supplied as a solid powder. For long-term storage, it should be kept at -20°C. For shorter periods, some suppliers indicate that room temperature storage is acceptable. Always refer to the supplier's specific recommendations.
Handling:
-
Avoid the creation of dust when handling the solid form.
-
Prepare solutions in a chemical fume hood.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Management:
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting to clean the spill.
-
For a solid spill, carefully sweep or vacuum the material into a sealed container for disposal. Avoid raising dust.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal:
All waste containing this compound should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads, vials) in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₉H₂₆N₂O₅ |
| Molecular Weight | 482.53 g/mol |
| CAS Number | 1257213-50-5 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C (long-term) |
Mechanism of Action and Toxicity Pathway
This compound is a potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). However, its clinical development was halted due to toxicity linked to off-target effects. The following diagram illustrates both the intended mechanism of action and the pathways believed to contribute to its toxicity.
Experimental Protocols
Detailed experimental protocols for the use of this compound will be highly dependent on the specific research questions being addressed. However, a general protocol for preparing a stock solution is as follows:
Preparation of a 10 mM DMSO Stock Solution:
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), appropriate volumetric flask, balance, and PPE.
-
Calculation:
-
Weight of this compound (mg) = 10 mmol/L * 482.53 g/mol * Volume of DMSO (L) * 1000 mg/g
-
For 1 mL (0.001 L) of a 10 mM solution, you would need 4.8253 mg of this compound.
-
-
Procedure: a. In a chemical fume hood, accurately weigh the calculated amount of this compound powder. b. Transfer the powder to a volumetric flask of the desired volume. c. Add a portion of the DMSO to the flask and gently swirl to dissolve the powder. Sonication may be required to fully dissolve the compound. d. Once dissolved, add DMSO to the final volume mark on the flask. e. Cap the flask and invert several times to ensure a homogenous solution. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring both personal safety and the quality of their scientific investigations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
